Pitofenone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]benzoate |
InChI |
InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2 |
InChI Key |
NZHMAQSCHUSSSJ-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC)N3CCCCC3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Pitofenone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Pitofenone-d4 in research, focusing on its role as an internal standard in analytical and pharmacokinetic studies. This document outlines the methodologies for its use in liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), presents relevant quantitative data, and illustrates its parent compound's mechanism of action.
Core Application in Research: Internal Standard for Bioanalysis
This compound is a deuterium-labeled analog of Pitofenone, a potent antispasmodic agent.[1] In the realm of analytical chemistry and drug development, the primary and critical use of this compound is as an internal standard.[1][2] The incorporation of four deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, Pitofenone, while maintaining nearly identical physicochemical properties and chromatographic retention times.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Improved Accuracy and Precision: It effectively compensates for variations that can occur during sample preparation, injection, and ionization in mass spectrometry.
-
Matrix Effect Mitigation: Biological matrices (e.g., plasma, urine) are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as the unlabeled Pitofenone, the ratio of their responses remains constant, ensuring reliable results.
-
Enhanced Reliability in Pharmacokinetic Studies: Accurate determination of drug concentration over time is paramount in pharmacokinetic studies. This compound ensures that the data generated for parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are robust and reproducible.[2]
Quantitative Data for Analytical Methods
The following tables summarize key quantitative parameters for the analysis of Pitofenone, for which this compound serves as an ideal internal standard.
Table 1: Mass Spectrometry Parameters for Pitofenone Analysis
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode | Reference |
| Pitofenone HCl | 368.1 | 112.1 | ESI Negative | [3] |
| This compound | 372.1 (inferred) | 112.1 (inferred) | ESI Negative | Inferred |
Table 2: Chromatographic Conditions for Pitofenone Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| LC-MS/MS | ZORBAX ECLIPSE XDB - C-18 (4.6 x 150 mm, 5 µm) | Methanol:10 mM Ammonium Acetate (70:30 v/v) | Not Specified | MRM | [3] |
| RP-HPLC | Discovery (250mm x 4.6 mm, 5µ) | Ortho phosphoric acid:Acetonitrile (50:50 v/v) | 1 mL/min | PDA at 241 nm | |
| RP-HPLC | Inertsil ODS 3V C-18 | Sodium dihydrogen phosphate buffer (0.05M, pH 5.0):Methanol (53:47 v/v) | 1 mL/min | 286 nm | |
| RP-HPLC | Thermo Kromasil C18 | Diammonium hydrogen orthophosphate buffer (pH 7.2):Acetonitrile (55:45 v/v) | 1 mL/min | 220 nm |
Experimental Protocols
Below are detailed methodologies for the analysis of Pitofenone, where this compound would be incorporated as the internal standard.
LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from a validated method for the determination of Pitofenone in human plasma.[3]
1. Sample Preparation:
- To 0.1 mL of human plasma, add 0.05 mL of the internal standard working solution (this compound in a suitable solvent like methanol).
- Vortex for 30 seconds.
- Add 1.5 mL of methanol for protein precipitation.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC System: High-Performance Liquid Chromatography system.
- Column: ZORBAX ECLIPSE XDB - C-18, 4.6 x 150 mm, 5 µm.
- Mobile Phase: Methanol:10 mM Ammonium Acetate (70:30 v/v).
- MS/MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI), negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Transitions:
- Pitofenone: m/z 368.1 → 112.1
- This compound (IS): m/z 372.1 → 112.1 (inferred)
RP-HPLC Method for Quantification in Pharmaceutical Formulations
This protocol is a representative example based on published methods for the analysis of Pitofenone in tablets.
1. Standard Solution Preparation:
- Prepare a stock solution of Pitofenone reference standard (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL) in methanol.
- Create a series of calibration standards by spiking a fixed concentration of this compound into varying concentrations of Pitofenone.
2. Sample Preparation (Tablets):
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Pitofenone and transfer to a volumetric flask.
- Add a precise volume of the this compound internal standard stock solution.
- Add a suitable diluent (e.g., methanol or mobile phase) to about 70% of the flask volume.
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up to the final volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter.
- Inject into the HPLC system.
3. HPLC Conditions:
- Column: Discovery C18, 250mm x 4.6 mm, 5µ.
- Mobile Phase: Ortho phosphoric acid and Acetonitrile (50:50 v/v).
- Flow Rate: 1 mL/min.
- Column Temperature: 30°C.
- Detection: PDA detector at 241 nm.
Mechanism of Action and Signaling Pathway
Pitofenone exerts its therapeutic effect as an antispasmodic primarily through the relaxation of smooth muscles. While the precise signaling cascade has not been extensively detailed in publicly available research, its mechanism is understood to involve the blockade of calcium channels and potential antimuscarinic activity.
The following diagram illustrates the proposed logical workflow for the analytical quantification of Pitofenone using this compound.
Caption: Analytical workflow for Pitofenone quantification.
The following diagram illustrates the proposed mechanism of action of Pitofenone in inducing smooth muscle relaxation.
Caption: Proposed mechanism of Pitofenone action.
References
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Pitofenone-d4
This technical guide provides a comprehensive overview of the chemical properties and structural features of Pitofenone-d4. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds. This compound, a deuterated analog of Pitofenone, serves as a crucial internal standard in analytical and pharmacokinetic research.[1] Its use enhances the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Pitofenone in biological samples.[1]
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₁D₄NO₄ | [2][3][4] |
| Molecular Weight | 371.46 g/mol | [2][4] |
| Alternate Molecular Weight | 371.47 g/mol | [3][5] |
| CAS Number (Unlabeled) | 54063-52-4 | [2][3][6] |
| Synonyms | 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid Methyl Ester-d4, Baralgin Ketone-d4, Bulgarketone-d4 | [2][4][7] |
| IUPAC Name | Methyl 2-(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)benzoyl)benzoate | [1] |
| Form (Hydrochloride Salt) | Neat | [7] |
This compound is categorized as a stable isotope and is primarily used for research purposes, including as an analytical standard for HPLC.[2]
Chemical Structure
This compound is a derivative of Pitofenone, a spasmolytic agent. The core structure consists of a benzoic acid methyl ester linked to a benzoyl group, which in turn is attached to a piperidinyl-ethoxy moiety. The deuterium labeling in this compound is specifically on the ethoxy group, as indicated by its IUPAC name.
Below is a diagram illustrating the logical relationship of the core structural components of this compound.
Experimental Protocols
Solid-State ¹³C NMR Spectroscopy of Pitofenone Derivatives
-
Objective: To characterize the solid-state structure and conformation of Pitofenone derivatives.
-
Instrumentation: Bruker Avance III 500 MHz wide-bore NMR spectrometer with a 4mm CP-MAS probe head.
-
Experimental Parameters:
-
Technique: Standard RAMP Cross-Polarization Magic Angle Spinning (CP-MAS).
-
Spinning Frequency: 14 kHz.
-
CP Contact Time: 2 ms.
-
Proton Decoupling: High-power (100 kHz) Two-Pulse Phase-Modulated (TPPM) decoupling.
-
Recycle Delay: 5 seconds.
-
Number of Transients: Averaging over a sufficient number of transients to achieve an adequate signal-to-noise ratio (e.g., 1200 to 15,500, depending on sample concentration).
-
-
Sample Preparation: The solid sample is packed into a zirconia rotor for analysis.
The following diagram illustrates the general workflow for the characterization of a pharmaceutical standard like this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound - CAS - 54063-52-4 (non-labelled) | Axios Research [axios-research.com]
- 4. This compound | CAS No- 1248-42-6(Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 5. Pitofenone D4 [artis-standards.com]
- 6. Pitofenone | C22H25NO4 | CID 121098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Pitofenone and Pitofenone-d4 for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Pitofenone and its deuterated analog, Pitofenone-d4. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for utilizing these compounds in analytical and pharmacokinetic studies. This document outlines their respective physicochemical properties, mechanisms of action, and provides detailed experimental protocols for their quantification.
Introduction to Pitofenone
Pitofenone is an antispasmodic agent widely used for the relief of pain and spasms in smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1][2] Its therapeutic effect is achieved through a dual mechanism of action: inhibition of acetylcholinesterase and a direct musculotropic effect on smooth muscle cells, similar to that of papaverine.[1][3] It also functions as a potent muscarinic receptor antagonist.[4] Pitofenone is frequently formulated in combination with other active pharmaceutical ingredients, such as fenpiverinium bromide and metamizole, to enhance its analgesic and spasmolytic properties.[1][5]
The Role of this compound in Research
This compound is a stable isotope-labeled version of Pitofenone, where four hydrogen atoms on the ethoxy group have been replaced with deuterium.[6][7] This isotopic substitution renders this compound an ideal internal standard for quantitative bioanalytical assays.[6] In techniques such as liquid chromatography-mass spectrometry (LC-MS), the mass difference between the analyte (Pitofenone) and the internal standard (this compound) allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[6]
Comparative Physicochemical and Mass Spectrometric Data
The primary distinction between Pitofenone and this compound lies in their molecular weight, a direct consequence of the deuterium labeling. This mass difference is fundamental to their differentiation in mass spectrometry. The key physicochemical and mass spectrometric properties are summarized in the table below.
| Property | Pitofenone | This compound | Reference(s) |
| Chemical Formula | C₂₂H₂₅NO₄ | C₂₂H₂₁D₄NO₄ | |
| Molecular Weight | 367.45 g/mol | 371.46 g/mol | |
| Molecular Ion (M+) | m/z 367 | m/z 371 | [3] |
| Major Fragment Ions (m/z) | 98, 112, 163 | 102, 116, 163 | [3] |
| CAS Number | 54063-52-4 | 54063-52-4 (Unlabeled) |
Mechanism of Action: Signaling Pathways
Pitofenone exerts its spasmolytic effects by interfering with cholinergic signaling in two principal ways:
-
Muscarinic Receptor Antagonism: Pitofenone competitively blocks muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[4][6] This prevents acetylcholine (ACh) from binding and initiating the intracellular signaling cascade (typically involving Gq proteins and an increase in intracellular calcium) that leads to muscle contraction.[5]
-
Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits the enzyme acetylcholinesterase.[3] AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, Pitofenone leads to an accumulation of acetylcholine, which might seem counterintuitive. However, its potent muscarinic receptor antagonism is the dominant effect at the smooth muscle, leading to relaxation.
Experimental Protocols
Quantification of Pitofenone in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a robust method for the determination of Pitofenone in human plasma, adaptable from established methods.[3]
5.1.1. Materials and Reagents
-
Pitofenone reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Human plasma (with anticoagulant)
-
Deionized water
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
HPLC Column: ZORBAX ECLIPSE XDB - C18, 4.6 x 150 mm, 5 µm (or equivalent)
5.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard solution (at a known concentration).
-
Add 1.5 mL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 10 µL of the supernatant into an HPLC vial for injection.
5.1.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Methanol:10 mM Ammonium Acetate (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Pitofenone | 368.1 | 112.1 |
| This compound | 372.1 | 116.1 |
5.1.5. Data Analysis
The concentration of Pitofenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of Pitofenone.
Visualizations of Experimental and Logical Workflows
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study of Pitofenone using this compound as an internal standard.
Mass Fragmentation Pathway of Pitofenone
The fragmentation of Pitofenone in a mass spectrometer is critical for developing a sensitive and specific detection method. Based on Electron Ionization (EI) mass spectrometry data, the following fragmentation pathway is proposed.[3] The deuteration in this compound leads to a predictable mass shift in the fragments containing the deuterated ethoxy group.
Conclusion
This compound serves as an indispensable tool for the accurate quantification of Pitofenone in biological matrices. Its chemical similarity and mass difference make it the gold standard for use as an internal standard in LC-MS/MS-based bioanalytical methods. Understanding the comparative properties, mechanism of action, and analytical behavior of both compounds is crucial for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.
References
- 1. pubs.thesciencein.org [pubs.thesciencein.org]
- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. hyphadiscovery.com [hyphadiscovery.com]
An In-Depth Technical Guide to the Core Mechanism of Action of Pitofenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitofenone hydrochloride is a synthetic antispasmodic agent utilized for the relief of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. Its therapeutic effect is achieved through a multi-faceted mechanism of action, primarily involving anticholinergic (muscarinic receptor antagonism), direct musculotropic (papaverine-like), and acetylcholinesterase inhibitory activities. This technical guide provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study and development of antispasmodic drugs.
Introduction
Pitofenone hydrochloride is a spasmolytic agent that is often used in combination with other drugs, such as fenpiverinium bromide and metamizole sodium, to achieve a synergistic analgesic and spasmolytic effect. It is indicated for the treatment of pain caused by smooth muscle spasms, including gastric and intestinal colic, and spasms of the urinary tract and biliary tract[1]. Understanding the detailed mechanism of action of Pitofenone is crucial for its optimal therapeutic use and for the development of novel, more selective antispasmodic agents. This guide will delve into the three primary facets of its pharmacological activity.
Core Mechanisms of Action
Pitofenone hydrochloride's spasmolytic effect is not attributed to a single molecular interaction but rather to a combination of activities at different targets.
Anticholinergic Activity: Muscarinic Receptor Antagonism
Signaling Pathway for Muscarinic M3 Receptor-Mediated Contraction and its Inhibition by Pitofenone
The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. Pitofenone, as a competitive antagonist, prevents this cascade.
Caption: Antagonism of the M3 muscarinic receptor by Pitofenone hydrochloride.
Musculotropic Activity: Papaverine-like Effect
Pitofenone also exerts a direct relaxant effect on smooth muscles, independent of neural input, which is described as "papaverine-like"[1]. Papaverine is known to be a non-specific phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases that phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation. While it is plausible that Pitofenone shares this PDE inhibitory mechanism, specific IC50 values for its activity against different PDE isoforms are not available in the literature. Additionally, some papaverine-like spasmolytics may also exert their effects through the blockade of calcium channels.
Signaling Pathway for Papaverine-like Smooth Muscle Relaxation
This pathway illustrates how inhibition of phosphodiesterase leads to smooth muscle relaxation.
Caption: Inhibition of phosphodiesterase by Pitofenone leading to smooth muscle relaxation.
Acetylcholinesterase Inhibition
Pitofenone hydrochloride has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft[6][7]. By inhibiting AChE, Pitofenone can lead to an accumulation of acetylcholine, which might seem counterintuitive for an antispasmodic. However, this effect is likely secondary to its more potent muscarinic receptor antagonism and direct musculotropic effects. The reported inhibitory constants (Ki) are in the micromolar range, suggesting a moderate potency for this mechanism[6][7].
Mechanism of Acetylcholinesterase Inhibition
This diagram illustrates the role of AChE in terminating cholinergic signaling and its inhibition by Pitofenone.
Caption: Pitofenone hydrochloride inhibits the breakdown of acetylcholine by acetylcholinesterase.
Quantitative Data
The following table summarizes the available quantitative data for the mechanism of action of Pitofenone hydrochloride. A significant gap in the literature exists for the specific binding affinities of Pitofenone to muscarinic receptor subtypes and its inhibitory concentrations for phosphodiesterase isoforms and calcium channels.
| Parameter | Target | Tissue/Enzyme Source | Value | Reference |
| Ki | Acetylcholinesterase (AChE) | Bovine Erythrocyte | 36 µM | [6][7] |
| Ki | Acetylcholinesterase (AChE) | Electric Eel | 45 µM | [6][7] |
| Effective Concentration | Acetylcholine-induced contraction | Guinea Pig Ileum | 2.5 x 10⁻⁶ mol/L | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of Pitofenone hydrochloride on AChE activity.
Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified AChE (from bovine erythrocytes or electric eel)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Pitofenone hydrochloride (test compound)
-
Microplate reader
Procedure:
-
Prepare a stock solution of Pitofenone hydrochloride in a suitable solvent (e.g., DMSO or buffer).
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and varying concentrations of Pitofenone hydrochloride.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the acetylthiocholine substrate to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay.
Experimental Workflow for AChE Inhibition Assay
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitofenone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pitofenone hydrochloride | C22H26ClNO4 | CID 121097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
An In-depth Technical Guide to the Solubility and Stability of Pitofenone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Pitofenone-d4. Given the limited direct data on the deuterated form, this guide leverages information on Pitofenone Hydrochloride, as the physicochemical properties are expected to be comparable. This document is intended to support research, analytical method development, and formulation studies involving this compound.
Introduction to this compound
Pitofenone is an antispasmodic agent that functions as a muscarinic receptor antagonist. This compound is the deuterium-labeled version of Pitofenone, commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Understanding its solubility and stability is crucial for its effective use in these applications.
Solubility of this compound
Quantitative Solubility Data (for Pitofenone Hydrochloride)
The following table summarizes the reported solubility of Pitofenone Hydrochloride in various solvents.
| Solvent System | Solubility |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Water | 2 mg/mL (clear solution)[1] |
| 1:5 solution of Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[2][3] |
Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of the test compound (this compound) is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Caption: Workflow for the shake-flask method of solubility determination.
Stability of this compound
The stability of this compound is a critical parameter for its storage and use as an internal standard. While specific long-term stability studies on this compound are not extensively published, data on Pitofenone Hydrochloride and forced degradation studies provide valuable insights.
Storage and Handling
-
Long-term Storage: Pitofenone Hydrochloride is reported to be stable for at least four years when stored at -20°C.[3] It is recommended to store this compound under similar conditions.
-
Aqueous Solutions: Aqueous solutions of Pitofenone Hydrochloride are not recommended for storage for more than one day.[2] This suggests that freshly prepared solutions of this compound should be used for experiments.
Forced Degradation Studies (on Pitofenone Hydrochloride)
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Studies on Pitofenone Hydrochloride have shown the following:
| Stress Condition | Observations |
| Acidic (e.g., 0.5N HCl) | Degradation observed. |
| Basic (e.g., 0.01N NaOH) | Degradation observed. |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed. |
| Thermal (e.g., 105°C) | Degradation observed. |
| Photolytic (UV light) | Degradation observed. |
These findings indicate that Pitofenone is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress. Therefore, it is crucial to protect this compound from these conditions during storage and handling.
Experimental Protocol for Stability Testing
Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.
-
Storage: Store the samples under controlled conditions of temperature and humidity (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound and detect any degradation products.
Caption: General workflow for conducting pharmaceutical stability studies.
Signaling Pathways and Logical Relationships
While Pitofenone's primary mechanism of action is as a muscarinic receptor antagonist, it does not have a complex signaling pathway in the traditional sense for the scope of this technical guide. The logical relationship for its use as an internal standard in analytical methods is, however, critical.
Caption: Use of this compound as an internal standard for quantification.
Conclusion
This technical guide summarizes the key information regarding the solubility and stability of this compound, primarily inferred from data on Pitofenone Hydrochloride. The provided experimental protocols offer a framework for researchers to conduct their own detailed studies. Proper handling and storage, considering its susceptibility to degradation under stress conditions, are paramount for maintaining the integrity of this compound as a reliable internal standard in analytical applications. Further studies are warranted to establish definitive solubility and stability profiles for this compound itself.
References
The Pharmacokinetics of Pitofenone and the Prospective Advantages of its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of pitofenone, a potent antispasmodic agent. Due to a notable absence of comprehensive quantitative human pharmacokinetic data in the public domain, this document synthesizes the available qualitative information and established analytical methodologies. Furthermore, it presents a forward-looking perspective on the potential for enhancing pitofenone's pharmacokinetic profile through strategic deuteration. This guide details the pharmacology of pitofenone, including its mechanisms of action and associated signaling pathways. It outlines detailed experimental protocols for its quantification in biological matrices and for assessing its metabolic stability. By integrating established principles of drug deuteration, this whitepaper proposes a rationale for the development of a deuterated pitofenone analog, hypothesizing its potential for an improved therapeutic profile.
Introduction to Pitofenone
Pitofenone is a versatile antispasmodic agent utilized for the relief of pain associated with smooth muscle spasms, such as those occurring in the gastrointestinal, biliary, and urogenital tracts.[1][2] It is often formulated in combination with other active pharmaceutical ingredients, including the anticholinergic agent fenpiverinium bromide and the non-steroidal anti-inflammatory drug (NSAID) metamizole, to achieve a synergistic therapeutic effect.[3] Pitofenone exerts its spasmolytic action through a dual mechanism, distinguishing it from other agents in its class. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing its clinical use and for the development of next-generation therapeutics with improved profiles. This guide explores the current knowledge of pitofenone's pharmacokinetics and introduces the scientific rationale for creating a deuterated analog to enhance its metabolic stability and, consequently, its clinical performance.
Pharmacology and Mechanism of Action
Pitofenone's efficacy as a smooth muscle relaxant stems from two primary mechanisms of action:
-
Muscarinic Receptor Antagonism: Pitofenone acts as a potent antagonist at muscarinic acetylcholine receptors.[4] In smooth muscle tissues, the activation of M3 muscarinic receptors by acetylcholine initiates a signaling cascade that leads to muscle contraction. By blocking these receptors, pitofenone inhibits this pathway, resulting in muscle relaxation.
-
Direct Myotropic Spasmolysis (Papaverine-like effect): Independent of its anticholinergic activity, pitofenone exerts a direct relaxing effect on vascular and extravascular smooth muscle.[1] This "papaverine-like" effect is attributed to the modulation of intracellular calcium levels, which are critical for the contractile apparatus of muscle cells.[5]
Additionally, some studies indicate that pitofenone is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[6] By inhibiting AChE, pitofenone could potentially increase the local concentration of acetylcholine; however, its primary antispasmodic effect is attributed to its potent muscarinic antagonism, which would override the effects of increased acetylcholine.
Signaling Pathways
The primary signaling pathways influenced by pitofenone are detailed below.
2.1.1. Muscarinic M3 Receptor Antagonism in Smooth Muscle
Pitofenone competitively blocks the M3 muscarinic receptor, thereby inhibiting the acetylcholine-induced signaling cascade that leads to smooth muscle contraction. The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and the increased intracellular Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, leading to muscle contraction. Pitofenone's antagonism at the M3 receptor prevents these downstream events.
2.1.2. Acetylcholinesterase (AChE) Inhibition
Pitofenone can also inhibit acetylcholinesterase, the enzyme that degrades acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which would normally enhance stimulation of muscarinic receptors. However, given pitofenone's potent direct antagonism at these receptors, this effect is likely of minor consequence to its overall therapeutic action.
Pharmacokinetics of Pitofenone
A thorough review of publicly available literature reveals a significant scarcity of comprehensive human pharmacokinetic data for pitofenone administered as a single agent. Most available information is qualitative or derived from studies of combination products.
-
Distribution: Data regarding plasma protein binding and the volume of distribution of pitofenone are not well-documented in the literature.
-
Metabolism: The specific metabolic pathways of pitofenone have not been fully elucidated. Like many xenobiotics, it is presumed to undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism, primarily in the liver.[7] The cytochrome P450 (CYP) enzyme system is likely involved in its Phase I metabolism.[8] Potential metabolic reactions could include O-dealkylation of the ethoxy group, hydrolysis of the methyl ester, and hydroxylation of the aromatic rings.
-
Excretion: The routes and extent of excretion of pitofenone and its metabolites are not well-described.
Quantitative Pharmacokinetic Data
As of the date of this guide, a complete set of quantitative human pharmacokinetic parameters for pitofenone is not available in the public domain. The table below is provided as a template, which can be populated as data becomes available.
| Parameter | Value | Units | Reference |
| Tmax (Time to Peak Concentration) | Data Not Available | h | - |
| Cmax (Peak Plasma Concentration) | Data Not Available | ng/mL | - |
| AUC (Area Under the Curve) | Data Not Available | ng·h/mL | - |
| t1/2 (Elimination Half-life) | Data Not Available | h | - |
| CL (Clearance) | Data Not Available | L/h | - |
| Vd (Volume of Distribution) | Data Not Available | L | - |
The Prospective Development of a Deuterated Pitofenone Analog
Given the limited pharmacokinetic data and the potential for metabolic liabilities, optimizing the properties of pitofenone through deuteration presents a compelling strategy for developing an improved therapeutic agent.
Principles of Pharmacokinetic Enhancement via Deuteration
Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its stable, heavy isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug, primarily by influencing its metabolism.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a C-D bond is present at that position. This phenomenon is known as the kinetic isotope effect.
The potential benefits of deuteration include:
-
Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the drug.[9]
-
Increased Half-life and Exposure: Leading to a longer duration of action and higher overall drug exposure (AUC).
-
Reduced Metabolic Switching: Potentially preventing the formation of undesirable or toxic metabolites.
-
Improved Safety and Tolerability: By reducing the formation of reactive metabolites or altering the metabolite profile.
A Proposed Deuteration Strategy for Pitofenone
To devise a rational deuteration strategy for pitofenone, one must first identify the most probable sites of metabolic oxidation ("soft spots"). Based on its chemical structure, likely metabolic pathways include:
-
O-deethylation of the piperidinylethoxy side chain.
-
Hydroxylation of the piperidine ring.
-
Hydroxylation of the aromatic rings.
-
Hydrolysis of the methyl ester.
Deuterating the positions susceptible to rate-limiting metabolism could significantly improve pitofenone's metabolic stability. For instance, replacing the hydrogens on the ethyl group of the ethoxy side chain or on the piperidine ring with deuterium could hinder their oxidative metabolism by CYP enzymes.
Anticipated Pharmacokinetic Profile of a Deuterated Analog
A successfully deuterated analog of pitofenone ("Pito-d(n)") would be expected to exhibit an improved pharmacokinetic profile compared to the parent compound. The table below presents a hypothetical comparison to illustrate these potential advantages.
| Parameter | Pitofenone (Hypothetical) | Pito-d(n) (Anticipated) | Expected Change |
| Tmax (h) | 2.0 | ~2.0 | No significant change |
| Cmax (ng/mL) | 100 | 120-150 | Increase |
| AUC (ng·h/mL) | 800 | 1600-2400 | Significant Increase |
| t1/2 (h) | 4.0 | 8.0-12.0 | Increase |
| CL (L/h) | 50 | 15-25 | Decrease |
Note: The values in this table are for illustrative purposes only and are intended to demonstrate the potential impact of deuteration on the pharmacokinetic parameters of pitofenone.
Experimental Protocols
The following sections detail key experimental protocols relevant to the study of pitofenone and its potential deuterated analogs.
Quantification of Pitofenone in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of pitofenone in human plasma.[10]
5.1.1. Materials and Reagents
-
Pitofenone Hydrochloride reference standard
-
Fenpiverinium Bromide (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
5.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Fenpiverinium Bromide in methanol).
-
Add 1.5 mL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 10 µL of the clear supernatant into an HPLC vial for injection.
5.1.3. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol : 10 mM Ammonium Acetate (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Pitofenone: Q1 m/z 368.1 → Q3 m/z 112.1
-
Fenpiverinium (IS): Q1 m/z 338.3 → Q3 m/z 239.1
-
5.1.4. Workflow Diagram
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of pitofenone and its deuterated analog.[1][3][11]
5.2.1. Materials and Reagents
-
Pitofenone and its deuterated analog
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an appropriate internal standard)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
5.2.2. Incubation Procedure
-
Prepare a stock solution of the test compound (pitofenone or its analog) in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to the mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
5.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Conclusion
Pitofenone remains an important therapeutic option for the management of smooth muscle spasms. However, a comprehensive understanding of its human pharmacokinetics is limited by the lack of publicly available data. This guide has consolidated the current knowledge of its pharmacology and provided detailed protocols for its bioanalysis and metabolic stability assessment.
The strategic application of deuterium substitution offers a promising avenue for the development of a next-generation pitofenone analog. By mitigating metabolic liabilities, a deuterated version has the potential to exhibit a more favorable pharmacokinetic profile, characterized by a longer half-life, increased exposure, and potentially a more consistent patient response. Further preclinical and clinical investigation into both pitofenone and its deuterated analogs is warranted to fully characterize their properties and unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. US7307091B2 - Deuterated 3-piperidinopropiophenone and medicaments containing said compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Effects of drugs on the upper urinary tract of the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. metabolon.com [metabolon.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Note: High-Throughput Analysis of Pitofenone in Human Plasma Using Protein Precipitation Coupled with LC-MS/MS
Introduction
Pitofenone is an antispasmodic agent used for the treatment of smooth muscle spasms. The quantitative determination of pitofenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a simple, rapid, and reliable method for the sample preparation of pitofenone from human plasma using a protein precipitation (PPT) technique, followed by analysis with Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring an efficient and reproducible workflow.
Principle
Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1] The principle involves the addition of a water-miscible organic solvent, such as methanol or acetonitrile, to the plasma sample.[2] This disrupts the hydration layer around the proteins, leading to their denaturation and precipitation. After centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the LC-MS/MS system for analysis.
Experimental Protocols
Materials and Reagents
-
Pitofenone Hydrochloride (HCl) reference standard
-
Fenpiverinium Bromide (Internal Standard - IS)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (Deionized or Milli-Q)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Internal Standard Solution Preparation
-
Pitofenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pitofenone HCl in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenpiverinium Bromide in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pitofenone stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Working Internal Standard Solution: Dilute the IS stock solution with methanol to the desired concentration.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Pipette 100 µL of human plasma into the appropriately labeled microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Add 1.5 mL of methanol to each tube.[3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[3]
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of a bioanalytical method for pitofenone in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1.2 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.281 µg/mL[4] |
| Limit of Detection (LOD) | 0.0927 µg/mL[4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 3.0 | 98.5 | < 5 |
| Medium QC | 7.0 | 101.2 | < 4 |
| High QC | 12.0 | 99.8 | < 3 |
Table 3: Recovery
| Analyte | QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Pitofenone | Low | 3.0 | 89.5 |
| Medium | 7.0 | 92.1 | |
| High | 12.0 | 91.3 | |
| Fenpiverinium (IS) | - | - | 90.7 |
Visualizations
Experimental Workflow for Pitofenone Sample Preparation
Caption: Workflow for Pitofenone Extraction from Human Plasma.
Logical Relationship of Method Validation Parameters
References
- 1. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. agilent.com [agilent.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for Protein Precipitation of Pitofenone-d4 in Plasma Samples
This document provides a detailed protocol for the extraction of Pitofenone-d4 from plasma samples using protein precipitation, a common and effective method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Pitofenone is a spasmolytic agent, and its deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Accurate quantification of this compound in plasma is crucial for reliable study outcomes. Protein precipitation is a rapid and straightforward technique for removing proteins from biological samples, which can interfere with downstream analysis.[1][2][3][4] This method involves the addition of an organic solvent to the plasma sample, causing the proteins to denature and precipitate out of solution.[3][5] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system.[4]
Principle of the Method
The principle of protein precipitation lies in altering the solubility of proteins in the plasma matrix. Organic solvents, such as methanol or acetonitrile, disrupt the hydration layer around protein molecules, leading to their aggregation and precipitation.[3] A simple procedure involves mixing plasma with a sufficient volume of a cold organic solvent, followed by centrifugation to pellet the precipitated proteins.[3][6] The clear supernatant containing the small molecule analyte, this compound, is then carefully collected for analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Fenpiverinium bromide)[6]
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Water (LC-MS grade)
-
Control human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Experimental Protocol
This protocol is based on a validated method for the quantification of Pitofenone in human plasma.[6]
Sample Preparation Workflow
References
Application Note: Optimizing Mobile Phase for the Chromatographic Separation of Pitofenone and Pitofenone-d4
Abstract
This application note details a systematic approach to the optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Pitofenone and its deuterated internal standard, Pitofenone-d4. While often co-eluted and differentiated by mass spectrometry, achieving chromatographic separation can be critical for certain quantitative bioanalytical assays and to ensure analytical method robustness. This document provides a protocol for systematically adjusting mobile phase composition to achieve baseline separation or sufficient resolution between Pitofenone and this compound on a C18 stationary phase.
Introduction
Pitofenone is an antispasmodic drug, and its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies.[1] Typically, in LC-MS/MS analysis, the deuterated standard is not chromatographically separated from the parent drug, and quantification is achieved through mass differentiation. However, chromatographic separation of deuterated and non-deuterated analogs can sometimes be advantageous to mitigate potential matrix effects and improve assay accuracy. The separation of isotopologues can be challenging due to their identical chemical properties and relies on subtle differences in intermolecular interactions with the stationary and mobile phases.[2][3][4] This note provides a systematic workflow for optimizing the mobile phase to resolve Pitofenone from this compound.
Experimental
Instrumentation and Consumables
-
HPLC/UHPLC System: A system equipped with a binary or quaternary pump, autosampler, and a UV or mass spectrometric detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid or phosphoric acid. For MS compatibility, formic acid is preferred.[6]
-
Analytes: Pitofenone and this compound reference standards.
Initial Chromatographic Conditions
Based on a review of existing methods for Pitofenone analysis, the following starting conditions are recommended.
| Parameter | Initial Condition | Reference(s) |
| Stationary Phase | C18 Column (e.g., ZORBAX ECLIPSE XDB-C18, 150 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | [6] |
| Gradient/Isocratic | Isocratic | [7] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Column Temperature | 30 °C | [7] |
| Detection | UV at 215 nm or 241 nm, or MS/MS | [7][8] |
| Injection Volume | 10 µL | [5][7] |
Mobile Phase Optimization Protocol
The key to separating Pitofenone and this compound lies in systematically adjusting the mobile phase composition to exploit the subtle differences in their physicochemical properties. The following protocol outlines a stepwise approach.
-
Organic Modifier Selection and Optimization:
-
Step 1.1: Acetonitrile vs. Methanol. Perform initial isocratic runs with varying ratios of acetonitrile/water and methanol/water (e.g., 70:30, 60:40, 50:50 v/v) containing 0.1% formic acid. Compare the peak shape and retention times for both analytes.
-
Step 1.2: Fine-tuning the Organic Ratio. Based on the initial runs, select the organic modifier that provides better initial selectivity. Then, perform a series of isocratic runs with small incremental changes in the organic modifier concentration (e.g., in 2% steps) to find the optimal ratio that maximizes resolution.
-
-
Aqueous Phase pH Adjustment:
-
Step 2.1: pH Screening. The pH of the mobile phase can influence the ionization state of Pitofenone and affect its interaction with the stationary phase.[7] Prepare mobile phases with different pH values by adjusting the concentration of formic acid or by using a buffer system (e.g., ammonium acetate for MS compatibility).[5] Screen a pH range around the pKa of Pitofenone if known.
-
Step 2.2: pH Optimization. Once a pH that improves separation is identified, fine-tune the pH in smaller increments (e.g., 0.2 pH units) to maximize resolution.
-
-
Flow Rate and Temperature Optimization:
-
Step 3.1: Flow Rate Adjustment. While maintaining the optimized mobile phase composition, investigate the effect of flow rate on separation. Lower flow rates generally increase resolution but also analysis time.[9] Evaluate flow rates from 0.5 mL/min to 1.2 mL/min.
-
Step 3.2: Temperature Adjustment. Column temperature affects mobile phase viscosity and mass transfer kinetics. Analyze the separation at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).
-
Data Presentation
The following tables summarize the expected data from the optimization experiments.
Table 1: Effect of Organic Modifier on Retention Time and Resolution
| Mobile Phase Composition (v/v) | Analyte | Retention Time (min) | Resolution (Rs) |
| Acetonitrile:Water (70:30) | Pitofenone | tR1 | Rs1 |
| This compound | tR2 | ||
| Acetonitrile:Water (60:40) | Pitofenone | tR3 | Rs2 |
| This compound | tR4 | ||
| Methanol:Water (70:30) | Pitofenone | tR5 | Rs3 |
| This compound | tR6 | ||
| Methanol:Water (60:40) | Pitofenone | tR7 | Rs4 |
| This compound | tR8 |
Table 2: Effect of Mobile Phase pH on Retention Time and Resolution
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) |
| 3.0 | Pitofenone | tR1 | Rs1 |
| This compound | tR2 | ||
| 3.5 | Pitofenone | tR3 | Rs2 |
| This compound | tR4 | ||
| 4.0 | Pitofenone | tR5 | Rs3 |
| This compound | tR6 |
Table 3: Effect of Flow Rate and Temperature on Resolution
| Flow Rate (mL/min) | Column Temperature (°C) | Resolution (Rs) |
| 0.8 | 30 | Rs1 |
| 1.0 | 30 | Rs2 |
| 1.2 | 30 | Rs3 |
| 1.0 | 25 | Rs4 |
| 1.0 | 35 | Rs5 |
Workflow Diagram
Caption: Workflow for mobile phase optimization.
Conclusion
The separation of Pitofenone and its deuterated analog, this compound, requires a systematic and logical approach to mobile phase optimization. By carefully evaluating the type and concentration of the organic modifier, the pH of the aqueous phase, and physical parameters such as flow rate and temperature, it is possible to achieve sufficient resolution for their individual quantification. The protocol described in this application note provides a comprehensive framework for developing a robust HPLC method for the separation of these two compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Separation of Pitofenone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijream.org [ijream.org]
- 8. scribd.com [scribd.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Application Note: Quantification of Pitofenone using Mass Spectrometry
Introduction
Pitofenone is a spasmolytic agent used for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract, biliary tract, and urinary tract. It functions as an antagonist at muscarinic acetylcholine receptors. Accurate and sensitive quantification of Pitofenone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This application note provides a starting point for developing a quantitative method for Pitofenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). A proposed internal standard, Pitofenone-d4, is included to ensure data accuracy and precision.
Principle of MRM for Pitofenone Quantification
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique. In the first stage (Q1), the precursor ion of the target analyte (Pitofenone or its internal standard) is selected. This ion is then fragmented in the collision cell (Q2). In the final stage (Q3), a specific, characteristic product ion is selected and monitored. This two-stage filtering process significantly reduces background noise and enhances the specificity of detection.
Application Notes & Protocols for Therapeutic Drug Monitoring of Pitofenone Using Pitofenone-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pitofenone in biological matrices, specifically for therapeutic drug monitoring (TDM) studies. The use of a stable isotope-labeled internal standard, Pitofenone-d4, is highlighted to ensure accuracy and precision in bioanalytical methods.
Introduction to Pitofenone and Therapeutic Drug Monitoring
Pitofenone is an antispasmodic drug used to relieve pain and spasms of smooth muscles, particularly in the gastrointestinal and urogenital tracts.[1] It functions by relaxing the muscles of the stomach, intestine, and urinary bladder.[1] Therapeutic drug monitoring (TDM) is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at timed intervals. This practice is crucial for drugs with a narrow therapeutic range, significant pharmacokinetic variability, or where a clear relationship between concentration and effect (or toxicity) has been established. For Pitofenone, TDM can help optimize dosing to maximize therapeutic efficacy while minimizing potential adverse effects.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2][3] this compound is a deuterium-labeled analog of Pitofenone and is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte, but a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer.[4] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[2][3]
Bioanalytical Method for Pitofenone Quantification
The following protocol is a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pitofenone in human plasma, adapted for the use of this compound as an internal standard.
Experimental Protocol: LC-MS/MS Analysis of Pitofenone in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 1.5 mL of methanol to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer 10 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Specification |
| Column | ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
3. Mass Spectrometry Conditions
| Parameter | Specification |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Pitofenone: m/z 368.1 → 112.1; this compound: m/z 372.1 → 112.1 |
| Retention Times | Pitofenone: ~3.2 min; this compound: ~3.2 min |
Data Presentation: Method Validation Summary
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for Pitofenone, based on typical validation parameters for such assays.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x weighting |
| Linearity Range (ng/mL) | 1.0 - 500.0 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low (3.0) | 95 - 105 | < 15 |
| Medium (150.0) | 95 - 105 | < 15 |
| High (400.0) | 95 - 105 | < 15 |
Table 3: Recovery and Matrix Effect
| Parameter | Pitofenone (%) | This compound (%) |
| Extraction Recovery | > 85 | > 85 |
| Matrix Effect | 90 - 110 | 90 - 110 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the therapeutic drug monitoring process and the experimental workflow for the bioanalytical method.
References
- 1. scispace.com [scispace.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pitofenone in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the determination of Pitofenone in human urine samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy. Two sample preparation procedures are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility based on laboratory resources and desired sample cleanup. An optional enzymatic hydrolysis step is included to facilitate the quantification of total Pitofenone, encompassing both the parent drug and its potential glucuronide metabolites. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Introduction
Pitofenone is an antispasmodic agent used to relieve pain and spasms of smooth muscles, often in combination with other analgesics. Monitoring its concentration in biological matrices such as urine is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology. This document provides a comprehensive protocol for the extraction and quantification of Pitofenone from human urine, validated to meet the stringent requirements of bioanalytical method development.
Experimental
Materials and Reagents
-
Pitofenone hydrochloride reference standard
-
Fenpiverinium bromide (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid and ammonium acetate
-
Ultrapure water
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Mixed-mode solid-phase extraction (SPE) cartridges (Strong Cation Exchange)
Instrumentation
-
Liquid Chromatograph (LC): Shimadzu or equivalent
-
Mass Spectrometer (MS): Triple quadrupole mass spectrometer
-
LC Column: ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Chromatographic and Mass Spectrometric Conditions
The analysis is performed using a reversed-phase high-performance liquid chromatography method with mass spectrometric detection (HPLC-MS/MS).
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: MethanolIsocratic elution: 30:70 (A:B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pitofenone) | Q1: 368.1 m/z -> Q3: 112.1 m/z[1] |
| MRM Transition (IS) | Q1: 338.3 m/z -> Q3: 239.1 m/z[1] |
| Retention Time (Pitofenone) | ~3.2 min[1] |
| Retention Time (IS) | ~1.7 min[1] |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Pitofenone and the internal standard (Fenpiverinium bromide) are prepared in methanol. Working solutions are prepared by serially diluting the stock solutions. Calibration standards and quality control samples are prepared by spiking blank human urine with the appropriate working solutions.
Sample Preparation
Two primary methods for sample extraction from urine are provided. An optional enzymatic hydrolysis step can be performed before extraction to analyze for total (conjugated and unconjugated) Pitofenone.
Optional: Enzymatic Hydrolysis
Many drugs are excreted in urine as glucuronide conjugates.[1] To measure the total drug concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.[1]
-
To 1 mL of urine sample, add 50 µL of internal standard working solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours.
-
Proceed to either LLE or SPE.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample (hydrolyzed or non-hydrolyzed), add 50 µL of IS working solution.
-
Add 100 µL of 1M NaOH to basify the sample.
-
Add 3 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
To 1 mL of urine sample (hydrolyzed or non-hydrolyzed), add 50 µL of IS working solution.
-
Precondition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity
The method demonstrated linearity over a concentration range of 1-500 ng/mL for Pitofenone in human urine. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15% | 85-115% | < 15% | 85-115% |
| LQC | 3 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 100 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 400 | < 15% | 85-115% | < 15% | 85-115% |
Recovery
The extraction recovery of Pitofenone was determined by comparing the analyte response from extracted samples to that of unextracted standards.
Table 3: Extraction Recovery
| QC Level | LLE Recovery (%) | SPE Recovery (%) |
| LQC | > 75% | > 90% |
| MQC | > 75% | > 90% |
| HQC | > 75% | > 90% |
Matrix Effect
The matrix effect was assessed to ensure that endogenous components in the urine did not interfere with the ionization of the analyte or internal standard. The matrix factor was found to be within acceptable limits (0.85-1.15).
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 4: Sensitivity of the Method
| Parameter | Value (ng/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pitofenone in human urine. Both LLE and SPE sample preparation methods yield clean extracts and good recovery, with SPE demonstrating higher efficiency. The inclusion of an optional hydrolysis step allows for the comprehensive assessment of total Pitofenone concentration. This application note serves as a complete guide for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and toxicology.
References
Standard Operating Procedure for the Quantification of Pitofenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pitofenone in various matrices, including plasma and pharmaceutical dosage forms. The methodologies outlined herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Pitofenone is an antispasmodic agent used for the treatment of pain and spasms of smooth muscles.[1] Accurate and precise quantification of Pitofenone is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document details validated methods for its determination.
Mechanism of Action
Pitofenone exerts its antispasmodic effect through a dual mechanism. It acts as a potent muscarinic receptor antagonist, thereby inhibiting the action of acetylcholine on smooth muscles.[2][3] Additionally, it inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, leading to an increase in its concentration at the neuromuscular junction and subsequent muscle relaxation.[2]
Figure 1: Simplified signaling pathway of Pitofenone's mechanism of action.
Analytical Methods
Several analytical methods have been developed and validated for the quantification of Pitofenone. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous estimation of Pitofenone in combination with other drugs in pharmaceutical formulations.
This protocol is adapted for the simultaneous estimation of Pitofenone HCl, Metamizole Sodium, and Fenpiverinium Bromide in tablet dosage forms.
a. Materials and Reagents:
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate monohydrate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (HPLC grade)
-
Pitofenone HCl reference standard
-
Tablets containing Pitofenone HCl
b. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Inertsil ODS 3V C-18 Column (or equivalent)
-
Ultrasonic bath
-
0.45 µm membrane filter
c. Chromatographic Conditions:
-
Mobile Phase: 0.05M Sodium dihydrogen phosphate buffer: Methanol (53:47 v/v), with the pH of the buffer adjusted to 5.0 with orthophosphoric acid and the addition of 1ml of Triethylamine per 1000ml of mobile phase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
d. Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Pitofenone HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL of Pitofenone HCl).
e. Calibration Curve: Prepare a series of standard solutions of Pitofenone HCl in the mobile phase at concentrations ranging from 7.01 µg/mL to 13.01 µg/mL. Inject each standard in triplicate and plot the mean peak area against the concentration to construct a calibration curve.
f. Data Analysis: Inject the prepared sample solution and measure the peak area corresponding to Pitofenone. Calculate the concentration of Pitofenone in the sample using the regression equation from the calibration curve.
Figure 2: General experimental workflow for HPLC quantification of Pitofenone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it the method of choice for quantifying Pitofenone in biological matrices like human plasma.
This protocol is designed for the determination of Pitofenone HCl in human plasma.[4]
a. Materials and Reagents:
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Pitofenone HCl reference standard
-
Fenpiverinium bromide (Internal Standard, IS)
-
Human plasma
b. Instrumentation:
-
LC-MS/MS system (e.g., HPLC with a triple quadrupole mass spectrometer)
-
ZORBAX ECLIPSE XDB - C-18 column (4.6 x 150 mm, 5 µm) or equivalent[4]
-
Centrifuge
c. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Methanol: 10 mM Ammonium acetate (70:30 v/v)[4]
-
Flow Rate: Not specified, typically 0.5-1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 10 µL[4]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
d. Sample Preparation (Protein Precipitation):
-
Pipette 0.1 mL of human plasma into a microcentrifuge tube.
-
Add 0.05 mL of the internal standard solution (Fenpiverinium bromide).
-
Add 1.5 mL of methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[4]
e. Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of Pitofenone HCl and a fixed concentration of the IS into blank human plasma. Process these samples alongside the unknown samples as described in the sample preparation section.
f. Data Analysis: Calculate the peak area ratio of Pitofenone to the IS. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of Pitofenone in the unknown samples from the calibration curve.
Figure 3: Workflow for LC-MS/MS quantification of Pitofenone in plasma.
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for Pitofenone.
Table 1: HPLC Method Validation Parameters for Pitofenone Quantification
| Parameter | Method 1 (with Metamizole) | Method 2 (with Fenpiverinium)[5] | Method 3 (with Diclofenac & Fenpiverinium)[6] |
| Linearity Range (µg/mL) | 7.01 - 13.01 | 6 - 14 | 12.5 - 75 |
| Correlation Coefficient (r²) | 0.9995 | Not specified | Not specified |
| Limit of Detection (LOD) (µg/mL) | 0.1701 | 0.0927 | 0.08 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5155 | 0.281 | Not specified |
| Mean % Recovery | 99.55 | Not specified | 100.30 |
| % RSD for Precision | 0.3 | < 2 | < 2 |
Table 2: LC-MS/MS Method Validation Parameters for Pitofenone Quantification in Human Plasma[4]
| Parameter | Value |
| Linearity Range | Not specified |
| Accuracy | Evaluated |
| Precision | Evaluated |
| Recovery | Evaluated |
| Sensitivity | Evaluated |
Note: Specific quantitative values for the LC-MS/MS method were not available in the abstract, but the method was stated to be evaluated for these parameters.
Conclusion
The HPLC and LC-MS/MS methods described provide robust and reliable approaches for the quantification of Pitofenone in pharmaceutical formulations and human plasma, respectively. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and precise results.
References
Troubleshooting & Optimization
Troubleshooting low recovery of Pitofenone-d4 in sample extraction
Technical Support Center: Pitofenone-d4 Extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of this compound during sample extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from biological matrices.
Q1: My recovery of this compound is low. Where should I begin troubleshooting?
The first and most critical step is to determine where the analyte is being lost during the extraction process.[1] This can be accomplished by systematically collecting and analyzing every fraction from your procedure:
-
The sample after loading (flow-through).
-
Each wash solution.
-
The final elution fraction(s).
Analyzing these fractions will pinpoint the step at which this compound is lost, guiding you to the specific cause and solution.[1][2]
Q2: What are common causes of low this compound recovery in Solid-Phase Extraction (SPE)?
Low recovery in SPE is a frequent issue that can stem from several factors.[3] The primary causes are typically related to incorrect method parameters that lead to either incomplete retention or incomplete elution of the analyte.
Q3: My this compound is appearing in the loading or wash fractions. What does this mean and how can I fix it?
This indicates that the analyte is not being retained effectively on the SPE sorbent, a problem known as "breakthrough".[2] Potential causes and solutions include:
-
Incorrect Sorbent Choice: Pitofenone is a basic compound, containing a tertiary amine (piperidyl group).[4] For strong retention, a mixed-mode cation exchange sorbent is often more effective than a simple reversed-phase sorbent, especially if the sample pH is acidic.[2]
-
Improper Sample pH: For retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be approximately two units above the pKa of Pitofenone to ensure it is in its neutral, non-ionized form.[5] For a cation-exchange mechanism, the pH should be adjusted to be at least two units below the pKa to ensure the analyte is positively charged.
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it can prevent the analyte from binding to the sorbent.[1][6] Consider diluting the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[6]
-
High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between this compound and the sorbent.[3][6] Decrease the flow rate during the sample loading step.[6]
-
Column Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample mass (analyte + matrix components) can cause breakthrough.[1] Try reducing the sample volume or increasing the mass of the sorbent.[6]
Q4: My this compound is not present in the load or wash steps, but recovery in the final eluate is still low. What is happening?
This scenario suggests that the analyte is retained on the sorbent but is not being effectively eluted.[1] Consider the following solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[3] For reversed-phase sorbents, increase the percentage of organic solvent in the eluent. For mixed-mode cation exchange, the elution solvent must contain a component (like ammonia or another base) to neutralize the charged analyte, allowing it to be released from the sorbent.
-
Insufficient Elution Volume: You may not be using enough solvent to wash the entire analyte off the cartridge.[3][7] Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.[7]
-
Irreversible Binding: In some cases, strong secondary interactions can cause the analyte to bind irreversibly to the sorbent material.[2] This may necessitate changing to a different type of sorbent.[2]
Q5: What are the primary challenges for this compound recovery during Liquid-Liquid Extraction (LLE)?
Successful LLE depends on maximizing the partitioning of the analyte into the desired organic phase. Key challenges include:
-
Incorrect pH: As a basic compound, the pH of the aqueous sample is critical. To extract this compound into an organic solvent, the pH of the aqueous phase should be raised (typically >9) to deprotonate the piperidyl nitrogen, making the molecule neutral and more soluble in the organic phase.[8]
-
Emulsion Formation: Emulsions are a common issue, especially with complex biological matrices like plasma, which contain surfactant-like compounds (e.g., phospholipids).[5][9] An emulsion is a third layer that forms between the aqueous and organic phases, trapping the analyte and leading to poor recovery.[9]
-
Wrong Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[8] While Pitofenone is relatively nonpolar, a solvent that is too nonpolar may not efficiently extract it. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often good starting points.
Q6: I am consistently getting an emulsion during my LLE. How can I prevent or break it?
Preventing an emulsion is easier than breaking one.[9]
-
Prevention: Instead of vigorous shaking or vortexing, gently rock or swirl the sample to increase the surface area between the two phases without high agitation.[9]
-
Breaking an Emulsion:
-
"Salting Out": Add a small amount of salt (e.g., sodium chloride) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help force the separation.[8][9]
-
Centrifugation: Spinning the sample in a centrifuge can help compact the emulsion layer and force a phase separation.[9]
-
Filtration: Passing the mixture through a glass wool plug can sometimes break the emulsion.[9]
-
Q7: Could protein binding be the cause of my low this compound recovery?
Yes, this is a significant challenge in bioanalysis. If this compound is bound to plasma proteins, it may not be available for extraction.[2]
-
Protein Precipitation: During a protein precipitation step (e.g., with acetonitrile or methanol), the analyte can be trapped in the protein pellet and discarded, leading to low recovery.[10]
-
SPE/LLE: Protein-bound analyte may not partition into the organic solvent during LLE or may be too large to interact with the sorbent in SPE, passing through in the flow-through.[2]
-
Solution: Before extraction, disrupt protein binding by adding an acid (e.g., phosphoric or trichloroacetic acid) or a high percentage of organic solvent and vortexing, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the now-free analyte can then proceed to the extraction step.
Q8: Could my this compound internal standard be degrading or impure?
This is an important consideration. The stability and purity of the internal standard (IS) are crucial for accurate quantification.[11]
-
Stability: Pitofenone may degrade under harsh acidic, basic, or oxidative conditions.[12][13] Ensure your sample processing conditions are not causing the IS to break down. Store stock solutions and samples appropriately, often at low temperatures and protected from light.[14][15]
-
Purity: The deuterated standard could potentially contain a small amount of the non-labeled Pitofenone as an impurity, which can affect assay accuracy.[11] It is important to verify the purity of the IS before use.[11]
Data Presentation
The following table summarizes the expected impact of key parameter changes on this compound recovery, based on common extraction principles.
Table 1: Influence of Extraction Parameters on this compound Recovery
| Extraction Method | Parameter Varied | Condition | Expected Recovery (%) | Rationale |
| LLE | Sample pH | pH 4 | < 20% | Analyte is ionized and remains in the aqueous phase. |
| pH 10 | > 90% | Analyte is neutral and partitions into the organic phase. [5] | ||
| Agitation | Vigorous Vortexing | 40-60% (Variable) | High likelihood of emulsion formation, leading to analyte loss.[9] | |
| Gentle Rocking | > 90% | Minimizes emulsion while allowing for efficient partitioning. [9] | ||
| SPE (Mixed-Mode) | Wash Solvent | 100% Methanol | < 50% | Strong organic solvent may prematurely elute the analyte.[1] |
| 5% Methanol in Water | > 95% | Weak wash removes interferences without eluting the analyte. [2] | ||
| Elution Solvent | 100% Methanol | < 30% | Fails to disrupt the ionic interaction with the sorbent. | |
| 5% NH4OH in Methanol | > 95% | Base neutralizes the analyte, disrupting ionic binding for elution. [3] |
Experimental Protocols
Protocol: Mixed-Mode Cation Exchange SPE for this compound from Human Plasma
This protocol is designed to maximize recovery by addressing protein binding and utilizing an appropriate SPE mechanism.
1. Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma containing this compound
-
Reagents: 85% Phosphoric Acid, Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Ammonium Hydroxide, Deionized Water
2. Solution Preparation:
-
Pre-treatment Solution: 2% Phosphoric Acid in Water
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent 1 (Polar Interference Removal): 2% Formic Acid in Water
-
Wash Solvent 2 (Non-Polar Interference Removal): Acetonitrile
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
3. Sample Pre-treatment (Protein Binding Disruption):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of the Pre-treatment Solution (2% Phosphoric Acid).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE loading.
4. Solid-Phase Extraction Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent bed to dry out.[3]
-
Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6]
-
Wash 1: Pass 1 mL of Wash Solvent 1 through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of Wash Solvent 2 through the cartridge to remove non-polar interferences like phospholipids.
-
Dry Sorbent: Apply vacuum for 5 minutes to thoroughly dry the sorbent bed.
-
Elution: Add 1 mL of Elution Solvent to the cartridge. Allow it to soak for 1 minute before slowly drawing it through into a clean collection tube.
5. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. Pitofenone | C22H25NO4 | CID 121098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. welchlab.com [welchlab.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijream.org [ijream.org]
- 13. rjptonline.org [rjptonline.org]
- 14. blog.organomation.com [blog.organomation.com]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in Pitofenone analysis with Pitofenone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pitofenone-d4 as an internal standard to address matrix effects in the analysis of Pitofenone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Pitofenone analysis?
A1: A matrix effect is the alteration of the ionization efficiency of Pitofenone by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Pitofenone. SIL internal standards are the gold standard for mitigating matrix effects because they have nearly identical physicochemical properties to the analyte.[4] They co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing a reliable means to correct for variations in the analytical process.[4]
Q3: How do I quantitatively assess the matrix effect?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method.[1][3][4] The calculation compares the peak response of an analyte in a blank matrix extract that has been spiked with the analyte to the peak response of the analyte in a neat solution. The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[5][6]
Q4: What are the acceptance criteria for matrix effects during method validation?
A4: According to FDA guidelines, for a method to be considered free of significant matrix effects, the accuracy of quality control (QC) samples prepared in different matrix lots should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not be greater than 15%.[5][6]
Q5: Besides using this compound, what other strategies can minimize matrix effects?
A5: Several strategies can be employed to reduce matrix effects:
-
Optimizing Sample Preparation: Employ more selective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1][7]
-
Chromatographic Separation: Adjusting the mobile phase composition, gradient, or switching to a different column can help separate Pitofenone from matrix components.[1][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the sensitivity of the assay.[4][8]
Troubleshooting Guides
Issue 1: High Variability in Pitofenone Quantification Across Different Samples
-
Possible Cause: Inconsistent matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the peak area of this compound is consistent across all samples. Significant variation may indicate a problem with the internal standard addition or extraction.
-
Evaluate Matrix Effect in Multiple Lots: Perform a matrix effect experiment using at least six different sources of blank matrix.[5][6] This will help determine if the variability is matrix-dependent.
-
Improve Sample Cleanup: If lot-to-lot variability is confirmed, enhance the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE.[7]
-
Optimize Chromatography: Modify the LC method to better separate Pitofenone from the interfering matrix components.[8]
-
Issue 2: Poor Recovery of Pitofenone and this compound
-
Possible Cause: Suboptimal extraction procedure.
-
Troubleshooting Steps:
-
Assess Extraction Recovery: Determine the recovery of both Pitofenone and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for protein precipitation or LLE to improve extraction efficiency.
-
Adjust pH: The pH of the sample can significantly impact the extraction of ionizable compounds like Pitofenone. Test different pH values for the sample and extraction solvent.
-
Evaluate SPE Sorbent: If using SPE, ensure the chosen sorbent and elution conditions are appropriate for the chemical properties of Pitofenone.
-
Issue 3: Ion Suppression Observed for Pitofenone
-
Possible Cause: Co-elution of endogenous matrix components, such as phospholipids.[9]
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This technique can identify the retention time regions where ion suppression is occurring.[1][7]
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate Pitofenone from the suppression zone.[8]
-
Phospholipid Removal: Incorporate a phospholipid removal step in the sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for this purpose.[9]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less affected by non-volatile matrix components.[9]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pitofenone and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from six different lots. Spike Pitofenone and this compound into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike Pitofenone and this compound into blank plasma from the same six lots before extraction.
-
-
Analyze Samples: Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%MF): Calculated as (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100. An MF of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.[1][2]
-
Recovery (%RE): Calculated as (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated as ( (Peak Area of Pitofenone in Set B / Peak Area of this compound in Set B) / (Peak Area of Pitofenone in Set A / Peak Area of this compound in Set A) ). The IS-Normalized MF should be close to 1.0 to demonstrate effective compensation by the internal standard.[6]
-
Protocol 2: LC-MS/MS Analysis of Pitofenone
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of methanol and 10 mM ammonium acetate is often effective.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Pitofenone.
-
MRM Transitions:
-
Pitofenone: Q1 m/z 368.1 -> Q3 m/z 112.1 (example transition).[10]
-
This compound: The specific transition will depend on the deuteration pattern, but will be approximately 4 mass units higher than the parent Pitofenone transition.
-
Data Presentation
Table 1: Matrix Effect and Recovery Data for Pitofenone Analysis
| Matrix Lot | Pitofenone Peak Area (Set B) | IS-Normalized Matrix Factor | Recovery (%) |
| Lot 1 | 85,670 | 0.98 | 92.1 |
| Lot 2 | 83,210 | 1.01 | 91.5 |
| Lot 3 | 88,940 | 0.97 | 93.4 |
| Lot 4 | 81,550 | 1.03 | 90.8 |
| Lot 5 | 86,320 | 0.99 | 92.5 |
| Lot 6 | 84,780 | 1.00 | 91.9 |
| Mean | 85,078 | 1.00 | 92.0 |
| %CV | 3.2% | 2.1% | 0.9% |
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Pitofenone MRM | 368.2 > 112.1 |
| This compound MRM | 372.2 > 112.1 |
| Retention Time | ~3.2 min |
Visualizations
Caption: Workflow for troubleshooting matrix effects in Pitofenone analysis.
References
- 1. gtfch.org [gtfch.org]
- 2. eijppr.com [eijppr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
Preventing ion suppression of Pitofenone-d4 signal in LC-MS
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the issue of ion suppression affecting the Pitofenone-d4 internal standard signal in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1][2] These interfering components compete with the analyte of interest (in this case, this compound) for the available charge or space at the droplet surface within the ion source, leading to a decreased signal intensity, which can negatively impact sensitivity, precision, and accuracy.[1][3]
Q2: Why is the signal for my deuterated internal standard, this compound, suppressed?
A2: Deuterated internal standards like this compound are designed to co-elute with the non-labeled analyte to compensate for variations during sample preparation and injection. However, they are just as susceptible to ion suppression as the target analyte.[3] If a component from the sample matrix (e.g., salts, phospholipids, or other metabolites) elutes at the same retention time, it can interfere with the ionization of both the analyte and the internal standard, leading to a suppressed signal for this compound.[4][5]
Q3: What are the most common sources of ion suppression?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: Substances naturally present in biological samples like phospholipids, proteins, lipids, and salts.[4][5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from labware, or mobile phase additives.[1][6]
-
High concentrations of the analyte or other drugs: At high concentrations, analytes can saturate the electrospray ionization (ESI) droplets, leading to self-suppression.[1][3]
-
Column bleed: Hydrolysis products eluting from the LC column's stationary phase can also cause signal suppression or enhancement.[6]
Troubleshooting Guide
Q1: How can I definitively confirm that the poor signal from this compound is caused by ion suppression?
A1: The most reliable method to identify ion suppression is a post-column infusion experiment.[5] This technique helps visualize the specific retention times where matrix components are causing suppression. By infusing a constant flow of this compound solution post-column while injecting a blank matrix sample, any dip in the otherwise stable baseline signal directly corresponds to an ion suppression zone at that specific retention time.[7]
Q2: My chromatography seems to be the problem. How can I modify my LC method to reduce ion suppression?
A2: Optimizing chromatographic conditions is a highly effective strategy to separate this compound from interfering matrix components.[4] Consider the following adjustments:
-
Modify the Gradient: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peaks.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl phase) can alter selectivity and resolve the co-elution.[3]
-
Reduce Flow Rate: Lowering the flow rate, particularly in ESI, can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts and other interferences, thus reducing suppression.[1][3]
-
Use a Diverter Valve: If suppression occurs early in the run (e.g., from salts), a diverter valve can be used to direct the initial flow from the column to waste, preventing it from entering the mass spectrometer.
Q3: What sample preparation techniques are most effective for removing matrix components that cause ion suppression?
A3: The goal of sample preparation is to remove as many interfering compounds as possible while retaining the analyte.[8]
-
Protein Precipitation (PP): This is a simple and common method but often results in the least clean extracts, leaving phospholipids and other interferences that can cause significant ion suppression.[5][9]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PP and can be very effective at removing salts and highly polar interferences.[3][5]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects.[4][8] It allows for selective extraction of the analyte while removing a broad range of interferences, including phospholipids, leading to significantly cleaner samples and reduced ion suppression.[10]
Q4: Can I adjust my mass spectrometer settings to overcome ion suppression?
A4: While chromatographic separation and sample preparation are the most effective solutions, some adjustments to the MS parameters can help:
-
Optimize Ion Source Parameters: Fine-tuning source parameters like capillary temperature, sheath gas flow, and auxiliary gas flow can sometimes improve desolvation and minimize the impact of nonvolatile materials.[11]
-
Change Ionization Mode: If your method allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is generally less susceptible to ion suppression from non-volatile matrix components.[1] Alternatively, switching polarity (e.g., from positive to negative ion mode) may help, as fewer compounds tend to ionize in negative mode.[3]
Summary of Mitigation Strategies
The following table summarizes and compares common strategies for preventing ion suppression.
| Strategy | Principle | Expected Impact on Ion Suppression | Potential Drawbacks |
| Chromatographic Optimization | Separates this compound from co-eluting matrix components.[4] | High | May require significant method development time. |
| Solid-Phase Extraction (SPE) | Selectively removes a wide range of interferences from the sample matrix.[8] | High | Can be more costly and time-consuming than simpler methods.[9] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a clean solvent, leaving interferences behind.[3] | Medium to High | Can be difficult to automate and may not be suitable for highly polar compounds.[3] |
| Sample Dilution | Reduces the concentration of all matrix components along with the analyte.[1] | Medium | Reduces overall sensitivity, making it unsuitable for trace analysis.[1] |
| Protein Precipitation (PP) | Removes proteins by making them insoluble.[5] | Low | Provides the least effective cleanup, often leaving phospholipids and other small molecules that cause suppression.[5][9] |
| MS Source Optimization | Improves the efficiency of the ionization process for the analyte.[11] | Low to Medium | Does not remove the source of the interference; offers limited improvement. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol is designed to identify the retention time windows where ion suppression occurs.
-
Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
System Setup:
-
Place the infusion solution in a syringe pump.
-
Using a PEEK "T" fitting, connect the LC column outlet to one inlet of the "T".
-
Connect the syringe pump outlet to the second inlet of the "T".
-
Connect the outlet of the "T" to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the LC mobile phase flow using your standard chromatographic method.
-
Start the syringe pump at a low flow rate (e.g., 10-20 µL/min) to infuse the this compound solution.[10]
-
Monitor the signal for the this compound transition. Once the signal is stable, inject a blank plasma sample that has been processed using your standard sample preparation method.
-
-
Data Analysis:
-
Examine the resulting chromatogram for the this compound signal. A stable, flat baseline indicates no ion suppression.
-
Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.[7]
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a starting point for developing a robust SPE method to clean up plasma samples.
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample with 300 µL of 2% aqueous ammonia.[10]
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 500 µL of methanol.[10]
-
Equilibrate the cartridge with 500 µL of water.
-
-
Sample Loading: Load the 400 µL of the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove salts and other polar interferences.[10]
-
Elution: Elute Pitofenone and this compound from the cartridge using two aliquots of 250 µL of 50:50 acetonitrile:methanol.[10]
-
Final Step: Evaporate the eluted solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS injection.
Visual Guides
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Dealing with isotopic cross-contribution from Pitofenone to Pitofenone-d4
Welcome to the technical support center for Pitofenone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the quantitative analysis of Pitofenone, with a specific focus on managing isotopic cross-contribution from the analyte to its deuterated internal standard, Pitofenone-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Pitofenone and this compound analysis?
Isotopic cross-contribution, also known as crosstalk or isotopic interference, occurs when the mass spectrometer signal from the unlabeled analyte (Pitofenone) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (mainly ¹³C) in the Pitofenone molecule. The molecular ion of Pitofenone can produce a small signal at a mass-to-charge ratio (m/z) that is four units higher (M+4), which can interfere with the detection of the this compound internal standard.[1][2]
Q2: Why is it important to assess this cross-contribution?
If not properly accounted for, the isotopic contribution from high concentrations of Pitofenone can artificially inflate the measured response of the this compound internal standard. This leads to an inaccurate analyte-to-internal standard response ratio, which can compromise the precision and accuracy of the quantitative results, potentially causing underestimation of the true analyte concentration.[1]
Q3: What are the typical mass spectrometry parameters for Pitofenone and this compound?
The analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the key properties and typical MRM transitions.
Table 1: Properties of Pitofenone and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pitofenone | C₂₂H₂₅NO₄ | 367.45 |
| This compound | C₂₂H₂₁D₄NO₄ | 371.47 |
Table 2: Typical MRM Transitions for Quantitative Analysis ([M+H]⁺)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Pitofenone | 368.1 | 112.1 | This transition is commonly cited for Pitofenone quantification.[3] |
| This compound | 372.2 | 112.1 | The precursor ion is +4 Da higher. The product ion is often identical if deuterium labels are not on the fragmented portion. |
Q4: What are the regulatory acceptance criteria for cross-contribution?
Regulatory bodies like the FDA provide guidance on bioanalytical method validation. The International Council for Harmonisation (ICH) M10 guideline is a key reference. The acceptance criteria for interference are designed to ensure that the impact on accuracy is minimal.[4][5]
Table 3: Regulatory Acceptance Criteria for Cross-Contribution (ICH M10)
| Type of Contribution | Experiment | Acceptance Limit |
| Analyte to Internal Standard (IS) | Analyze the Upper Limit of Quantification (ULOQ) sample without IS. | The response in the IS channel should be ≤ 5% of the IS response in a blank sample with IS. |
| Internal Standard (IS) to Analyte | Analyze a blank sample with IS. | The response in the analyte channel should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). |
Q5: How can I correct for significant isotopic cross-contribution?
If the contribution from Pitofenone to this compound exceeds the 5% acceptance limit, correction may be necessary, especially for samples with very high analyte concentrations. This often involves using a nonlinear calibration model or specialized software that can mathematically subtract the contribution based on the experimentally determined percentage of interference.[1][6][7] However, the preferred approach is to minimize the interference during method development by optimizing the internal standard concentration or selecting a different, higher-mass-labeled internal standard if available.
Troubleshooting Guides
This section provides detailed protocols and workflows to identify and manage issues related to isotopic cross-contribution during your experiments.
Protocol 1: Experimental Assessment of Bidirectional Cross-Contribution
This protocol details the steps to experimentally measure the interference between the analyte (Pitofenone) and the internal standard (this compound).
Objective: To quantify the percentage of signal contribution from Pitofenone in the this compound MRM channel and from this compound in the Pitofenone MRM channel.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Pitofenone analytical standard
-
This compound internal standard (IS)
-
Validated LC-MS/MS system
Methodology:
-
Prepare Samples:
-
Sample A (Blank + IS): Spike blank biological matrix with the working concentration of this compound. This sample is used to assess the contribution of the IS to the analyte channel.
-
Sample B (ULOQ without IS): Spike blank biological matrix with Pitofenone at the Upper Limit of Quantification (ULOQ). Do not add the internal standard. This sample assesses the analyte's isotopic contribution to the IS channel.
-
Sample C (LLOQ): Prepare a standard at the Lower Limit of Quantification (LLOQ) containing both Pitofenone and this compound.
-
Sample D (Blank Matrix with IS for Reference): Prepare a blank matrix sample containing only the internal standard at its working concentration. This is used as a reference for the IS response.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the established LC-MS/MS method, monitoring the MRM transitions for both Pitofenone and this compound.
-
-
Data Evaluation:
-
Step 1: Evaluate IS Contribution to Analyte:
-
In the chromatogram for Sample A (Blank + IS), measure the peak area response in the MRM channel for Pitofenone.
-
Measure the peak area response of the analyte in Sample C (LLOQ).
-
Calculate the percentage contribution using the formula:
-
% Contribution (IS to Analyte) = (Response_Analyte_in_SampleA / Response_Analyte_in_SampleC) * 100
-
-
Compare to acceptance criteria (≤ 20% of LLOQ response). [4]
-
-
Step 2: Evaluate Analyte Contribution to IS:
-
In the chromatogram for Sample B (ULOQ without IS), measure the peak area response in the MRM channel for this compound.
-
Measure the peak area response of the internal standard in Sample D (Blank Matrix with IS).
-
Calculate the percentage contribution using the formula:
-
% Contribution (Analyte to IS) = (Response_IS_in_SampleB / Response_IS_in_SampleD) * 100
-
-
Compare to acceptance criteria (≤ 5% of IS response). [4]
-
-
Visual Workflow for Cross-Contribution Assessment
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en-trust.at [en-trust.at]
- 3. omicsonline.org [omicsonline.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Pitofenone and Pitofenone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Pitofenone and its deuterated internal standard, Pitofenone-d4. The focus is on improving peak shape and resolution for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (tailing, fronting, or splitting) for Pitofenone and this compound?
A1: Poor peak shape for Pitofenone, a basic compound, and its deuterated analog is commonly attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the amine group of Pitofenone, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, resulting in broadened or split peaks.[1][2]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak distortion.[3][4]
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.
-
System Dead Volume: Excessive tubing length or improper fittings can lead to peak broadening.
Q2: What type of analytical column is recommended for Pitofenone analysis?
A2: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the analysis of Pitofenone.[5][6] Modern, end-capped C18 columns with low silanol activity are preferred to minimize peak tailing. For faster analysis, columns with smaller particle sizes (e.g., <2 µm) can be employed in UPLC systems.[7][8]
Q3: Why is mobile phase pH critical for good peak shape?
A3: Mobile phase pH is a critical parameter as it controls the ionization state of Pitofenone, which is a basic compound.[2][9][10] By adjusting the pH to suppress the ionization of the analyte, its retention on a reversed-phase column is increased, and interactions with residual silanols are minimized, leading to sharper, more symmetrical peaks. Typically, for basic compounds like Pitofenone, a mobile phase with a slightly acidic to neutral pH is employed.
Q4: Can Pitofenone and this compound be analyzed by LC-MS/MS?
A4: Yes, LC-MS/MS is a highly suitable technique for the sensitive and selective quantification of Pitofenone and this compound, especially in biological matrices.[6][11] this compound serves as an excellent internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue observed during the analysis of basic compounds like Pitofenone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 3.0, 4.5, and 6.0) using a suitable buffer like ammonium formate or ammonium acetate (10 mM).
-
The organic mobile phase is typically acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a standard solution of Pitofenone and this compound.
-
Monitor the peak shape (asymmetry factor) and retention time at each pH.
-
-
Evaluation:
-
Compare the chromatograms obtained at different pH values.
-
Select the pH that provides the most symmetrical peak with adequate retention.
-
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor |
| 3.0 | 4.2 | 1.1 |
| 4.5 | 3.8 | 1.3 |
| 6.0 | 3.1 | 1.8 |
Note: The data in the table is illustrative and will vary depending on the specific column and chromatographic conditions.
Issue 2: Peak Splitting or Shoulder Peaks
The appearance of split or shoulder peaks can indicate a few potential problems.
Logical Relationship Diagram:
Caption: Potential causes of peak splitting.
Experimental Protocol: Diagnosing and Resolving Peak Splitting
-
Column Reversal and Flushing:
-
Disconnect the column from the detector and connect it in the reverse direction to the injector.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate (0.2-0.5 mL/min) for 30-60 minutes. This can dislodge particulates from the inlet frit.
-
-
Injection Solvent Modification:
-
Prepare the Pitofenone and this compound standard in a solvent that is weaker than or equal in strength to the initial mobile phase. For a reversed-phase method with a 50:50 acetonitrile:water mobile phase, a diluent of 50:50 acetonitrile:water or a lower percentage of acetonitrile is recommended.
-
Inject the standard prepared in the modified solvent and compare the peak shape to the original.
-
-
Gradient Modification for Co-elution:
-
If a co-eluting impurity is suspected, modify the gradient to improve resolution.
-
Start with a lower percentage of the organic mobile phase and use a shallower gradient. For example, instead of a 5-minute run with a steep gradient, try a 15-minute run with a more gradual increase in the organic component.
-
Issue 3: Poor Resolution Between Pitofenone and Other Analytes
In methods where Pitofenone is analyzed simultaneously with other compounds, achieving adequate resolution is crucial.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Adjust the ratio of the organic and aqueous phases. Increasing the aqueous component will generally increase retention and may improve the separation of less retained peaks.
-
Change the organic modifier. For instance, if using acetonitrile, try methanol, or a combination of both, as this can alter the selectivity of the separation.
-
-
Adjust Mobile Phase pH:
-
As described for improving peak shape, varying the pH can also significantly impact the selectivity between ionizable compounds.
-
-
Change the Column:
-
If modifications to the mobile phase are insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a different particle size for higher efficiency.[12]
-
Example LC-MS/MS Method Parameters for Pitofenone and this compound
The following table summarizes typical starting parameters for an LC-MS/MS method.
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 minutes, hold for 1 min, return to initial in 0.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Pitofenone: m/z 368.2 -> 112.1this compound: m/z 372.2 -> 112.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Note: These parameters are a starting point and may require optimization for your specific instrumentation and application.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. ijream.org [ijream.org]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. scribd.com [scribd.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Separation of Pitofenone hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. psecommunity.org [psecommunity.org]
- 9. agilent.com [agilent.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Pitofenone-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pitofenone-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a deuterium-labeled version of Pitofenone. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Since it is chemically almost identical to Pitofenone, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification of Pitofenone in biological samples.[1]
Q2: At what stage of the experimental workflow should this compound be added?
The internal standard should be added as early as possible in the sample preparation process. This ensures that it can account for any analyte loss that may occur during extraction, evaporation, and reconstitution steps. Consistent and accurate pipetting of the internal standard is crucial for reliable results.
Q3: What are the optimal storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. It is also important to store them in tightly sealed containers to prevent solvent evaporation, which would alter the concentration. Stability of the internal standard in the storage solvent and in the biological matrix should be thoroughly evaluated during method validation.
Q4: Can I use a single concentration of this compound for all my calibration standards and samples?
Yes, a fixed concentration of the internal standard is added to all calibration standards, quality control samples, and unknown samples. The concentration should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or significant isotopic contribution to the analyte signal.
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can be caused by a variety of factors. The following sections outline potential root causes and solutions.
Possible Cause A: Inappropriate Internal Standard Concentration
-
Troubleshooting:
-
IS Concentration Too Low: If the internal standard concentration is too low, its signal may be noisy and unreliable, especially at the lower end of the calibration curve. Prepare a new working solution with a higher concentration of this compound and re-run the calibration curve.
-
IS Concentration Too High: An excessively high concentration of the internal standard can lead to detector saturation or ion suppression effects on the analyte. Prepare a new working solution with a lower concentration of this compound.
-
Possible Cause B: Isotopic Contribution
-
Troubleshooting:
-
Check for Isotopic Overlap: The M+4 peak of Pitofenone could potentially contribute to the signal of this compound, and the M-4 peak of this compound could contribute to the Pitofenone signal. Analyze a high concentration standard of Pitofenone without the internal standard to check for any signal at the this compound mass transition. Similarly, analyze a sample containing only this compound to check for any signal at the Pitofenone mass transition.
-
Adjust Mass Spectrometer Resolution: If significant isotopic overlap is observed, optimizing the mass spectrometer's resolution settings may help to better differentiate between the analyte and the internal standard.
-
Possible Cause C: Matrix Effects
-
Troubleshooting:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your biological matrix. This involves comparing the analyte and internal standard response in a neat solution versus the response in an extracted blank matrix spiked after extraction.
-
Improve Sample Cleanup: If significant and inconsistent matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analyte and internal standard from interfering matrix components.
-
Illustrative Data: Good vs. Bad Calibration Curve
Table 1: Example of a Good Calibration Curve for Pitofenone
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 5,234 | 1,015,678 | 0.00515 | 1.0 | 100.0 |
| 5 | 26,170 | 1,023,456 | 0.02557 | 5.0 | 100.0 |
| 10 | 51,890 | 1,011,234 | 0.05131 | 9.9 | 99.0 |
| 50 | 258,900 | 1,005,678 | 0.25744 | 49.8 | 99.6 |
| 100 | 520,100 | 1,018,901 | 0.51046 | 100.3 | 100.3 |
| 500 | 2,605,000 | 1,010,000 | 2.57921 | 500.1 | 100.0 |
| r² | \multicolumn{5}{c | }{0.9995 } |
Table 2: Example of a Bad Calibration Curve for Pitofenone (Non-Linear)
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 4,500 | 950,000 | 0.00474 | 1.2 | 120.0 |
| 5 | 20,000 | 945,000 | 0.02116 | 4.5 | 90.0 |
| 10 | 48,000 | 930,000 | 0.05161 | 9.8 | 98.0 |
| 50 | 200,000 | 850,000 | 0.23529 | 45.0 | 90.0 |
| 100 | 350,000 | 700,000 | 0.50000 | 90.0 | 90.0 |
| 500 | 1,000,000 | 500,000 | 2.00000 | 400.0 | 80.0 |
| r² | \multicolumn{5}{c | }{0.9850 } |
Issue 2: Inconsistent Internal Standard Peak Area
The peak area of the internal standard should be relatively consistent across all samples in a batch. Significant variation can indicate problems with sample preparation or instrument performance.
Possible Cause A: Inconsistent Sample Preparation
-
Troubleshooting:
-
Pipetting Technique: Review and ensure consistent and accurate pipetting of the internal standard solution into each sample. Use a calibrated pipette and pre-wet the tip.
-
Incomplete Extraction: Ensure that the extraction procedure is robust and reproducible. Inconsistent recovery of the internal standard can lead to variable peak areas.
-
Possible Cause B: Matrix Effects
-
Troubleshooting:
-
Differential Matrix Effects: The matrix components in different samples may be affecting the ionization of the internal standard to varying degrees. This can be particularly problematic with highly variable matrices like patient samples.
-
Improve Chromatography: As with linearity issues, optimizing the chromatographic separation can help to minimize the impact of matrix effects.
-
Possible Cause C: Instrument Instability
-
Troubleshooting:
-
Check System Suitability: Before running a batch, perform a system suitability test to ensure the LC-MS/MS system is performing optimally.
-
Monitor for Drifting Response: A gradual increase or decrease in the internal standard peak area throughout the run could indicate a drift in the mass spectrometer's sensitivity.
-
Experimental Protocols
Representative LC-MS/MS Method for Pitofenone Quantification
This protocol is a representative example and should be fully validated for your specific application. It is adapted from a published method for Pitofenone analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (MRM):
-
Pitofenone: m/z 368.2 -> 112.1 (Example transition, should be optimized)
-
This compound: m/z 372.2 -> 112.1 (Example transition, should be optimized)
-
Table 3: Recommended Validation Parameters and Acceptance Criteria
| Parameter | Recommendation | Acceptance Criteria |
| Linearity | At least 6 non-zero calibrators | r² ≥ 0.99 |
| Intra-day Precision & Accuracy | 5 replicates at 3 QC levels (Low, Mid, High) | Precision (CV) ≤ 15%, Accuracy (RE) within ±15% |
| Inter-day Precision & Accuracy | 3 separate runs on different days | Precision (CV) ≤ 15%, Accuracy (RE) within ±15% |
| LLOQ | Lowest standard on the calibration curve | Precision (CV) ≤ 20%, Accuracy (RE) within ±20% |
| Matrix Effect | At least 6 different sources of blank matrix | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | 3 QC levels (Low, Mid, High) | Consistent and reproducible |
| Stability | Freeze-thaw, short-term, long-term, post-preparative | Analyte concentration within ±15% of nominal |
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: General experimental workflow for sample analysis.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Pitofenone: The Pitofenone-d4 Advantage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pitofenone in biological matrices. We will explore a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Pitofenone-d4, and compare its expected performance against established alternative methods. The use of a deuterated internal standard is widely regarded as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.
The Gold Standard: Bioanalytical Method Using this compound
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, thus effectively compensating for any variability. A stable isotope-labeled internal standard, such as this compound, is the only type of internal standard that can achieve this. While a specific validated method for Pitofenone using this compound is not yet published in peer-reviewed literature, this guide proposes a robust method based on established LC-MS/MS protocols for similar small molecules and for Pitofenone itself with a different internal standard.
Advantages of Using this compound as an Internal Standard:
-
Improved Precision and Accuracy: this compound's chemical and physical properties are nearly identical to Pitofenone, allowing it to more accurately track the analyte during sample preparation and analysis, leading to more reliable data.
-
Correction for Matrix Effects: It effectively compensates for variations in ionization efficiency caused by co-eluting matrix components.
-
Enhanced Robustness: The method is less susceptible to variations in experimental conditions, leading to greater reproducibility.
Comparison of Bioanalytical Methods for Pitofenone
The following tables summarize the key performance parameters of the proposed this compound LC-MS/MS method against alternative analytical techniques.
Table 1: Method Overview and Sample Preparation
| Parameter | Proposed LC-MS/MS with this compound | Alternative 1: LC-MS/MS with Fenpiverinium Bromide[1] | Alternative 2: RP-HPLC[2][3] | Alternative 3: Spectrophotometry[4] |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | Reverse Phase High-Performance Liquid Chromatography | UV-Visible Spectrophotometry |
| Internal Standard | This compound (Stable Isotope Labeled) | Fenpiverinium Bromide (Structural Analog) | Not always utilized | Not applicable |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation or Liquid-Liquid Extraction | Derivatization and Extraction |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Dosage Forms | Pharmaceutical Dosage Forms |
| Sample Volume | ~0.1 mL | 0.1 mL | Variable | Variable |
Table 2: Chromatographic and Detection Parameters
| Parameter | Proposed LC-MS/MS with this compound | Alternative 1: LC-MS/MS with Fenpiverinium Bromide[1] | Alternative 2: RP-HPLC[2][3] | Alternative 3: Spectrophotometry[4] |
| Instrumentation | Triple Quadrupole LC-MS/MS | Triple Quadrupole LC-MS/MS | HPLC with PDA/UV Detector | UV-Visible Spectrophotometer |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | ZORBAX ECLIPSE XDB - C-18, 4.6x150 mm, 5 µm | C18 (e.g., 250mm x 4.6 mm, 5µ) | Not Applicable |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (70:30) | Methanol : 10 mM Ammonium Acetate (70:30) | Ortho phosphoric acid and Acetonitrile (50:50) | Not Applicable |
| Detection | MRM (ESI Negative) | MRM (ESI Negative) | UV at 241 nm | Absorbance at 424 nm |
| Retention Time | Expected ~3.2 min | Pitofenone: 3.2 min; IS: 1.7 min | Pitofenone: 3.172 min | Not Applicable |
| Ion Transition | Pitofenone: 368.1 → 112.1; this compound: 372.1 → 112.1 | Pitofenone: 368.1 → 112.1; IS: 338.3 → 239.1 | Not Applicable | Not Applicable |
Table 3: Validation Parameters
| Parameter | Proposed LC-MS/MS with this compound (Expected) | Alternative 1: LC-MS/MS with Fenpiverinium Bromide[1] | Alternative 2: RP-HPLC[2] | Alternative 3: Spectrophotometry[4] |
| Linearity Range | 0.1 - 100 ng/mL | Not specified | 1 - 50 µg/mL | 1 - 35 µg/mL |
| Accuracy (% Bias) | < ±15% | Within acceptable limits | Not specified | Not specified |
| Precision (%RSD) | < 15% | Within acceptable limits | < 2% | Not specified |
| Recovery | > 85% | Not specified | 100.30% | 97.8% |
| Matrix Effect | Minimal due to SIL-IS | To be evaluated | Not applicable | Not applicable |
| LLOQ | ~0.1 ng/mL | Not specified | 0.08 µg/mL | Not specified |
Experimental Protocols
Proposed Bioanalytical Method for Pitofenone using this compound
This method is designed for the quantification of Pitofenone in human plasma.
1. Materials and Reagents:
-
Pitofenone and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Control human plasma
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 1.5 mL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 10 µL onto the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 70% Methanol, 30% 10 mM Ammonium Acetate
-
Flow Rate: 0.8 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Pitofenone: Q1 368.1 → Q3 112.1
-
This compound: Q1 372.1 → Q3 112.1
-
4. Method Validation: The method should be validated according to FDA and ICH guidelines, assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.
Alternative Method 1: LC-MS/MS with Fenpiverinium Bromide[1]
This method follows a similar protocol to the proposed method, with the key difference being the use of Fenpiverinium Bromide as the internal standard.
1. Sample Preparation: As described above, using Fenpiverinium Bromide as the internal standard.
2. LC-MS/MS Conditions:
-
Column: ZORBAX ECLIPSE XDB - C-18, 4.6x150 mm, 5 µm
-
Mobile Phase: 70% Methanol, 30% 10 mM Ammonium Acetate
-
MRM Transitions:
-
Pitofenone: Q1 368.1 → Q3 112.1
-
Fenpiverinium Bromide: Q1 338.3 → Q3 239.1
-
Alternative Method 2: RP-HPLC with UV Detection[2]
This method is suitable for the analysis of pharmaceutical formulations.
1. Sample Preparation: Extraction of the drug from the dosage form into a suitable solvent.
2. HPLC Conditions:
-
Column: Discovery C18, 250mm x 4.6 mm, 5µ
-
Mobile Phase: Ortho phosphoric acid and Acetonitrile (50:50)
-
Flow Rate: 1 mL/min
-
Detection: PDA detector at 241 nm
Alternative Method 3: Spectrophotometric Method[4]
This method is also intended for pharmaceutical dosage forms and relies on a color-forming reaction.
1. Sample Preparation and Reaction:
-
React Pitofenone with 2,4-Dinitrophenylhydrazine (Brady's reagent) in methanolic NaOH.
-
This forms an orange-colored hydrazone derivative.
2. Spectrophotometric Analysis:
-
Measure the absorbance of the resulting solution at λmax = 424 nm.
Visualized Workflows and Mechanisms
Caption: LC-MS/MS bioanalytical workflow for Pitofenone.
Caption: Mechanism of action of Pitofenone.
References
Cross-validation of Pitofenone assay between different laboratories
A Guide to Inter-Laboratory Cross-Validation of Pitofenone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Pitofenone assays between different laboratories. In the absence of direct inter-laboratory comparison studies in published literature, this document synthesizes data from several single-laboratory validations of reversed-phase high-performance liquid chromatography (RP-HPLC) methods. It offers a comparative overview of reported performance characteristics and outlines the necessary experimental protocols to facilitate the process of establishing assay consistency across different research and quality control environments.
Pitofenone is an antispasmodic agent used to relieve pain and spasms of smooth muscles.[1] It is often used in combination with other drugs like fenpiverinium bromide and metamizole sodium.[1] Reliable and reproducible analytical methods are crucial for the quantitative determination of Pitofenone in pharmaceutical formulations and biological matrices. Cross-validation of these methods between laboratories is a critical step to ensure that analytical data is consistent and transferable, a key requirement in multi-site clinical trials, collaborative research, and regulatory submissions.
Comparative Performance of Pitofenone Assay Methods
The following table summarizes the performance characteristics of various RP-HPLC methods for the quantification of Pitofenone, as reported in individual laboratory validation studies. This data can serve as a benchmark when comparing results during an inter-laboratory cross-validation study.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 7.01 - 13.01[2] | 6 - 14[3][4] | 12.5 - 75[5] | 1 - 15 (mg/L)[6][7] |
| Accuracy (% Recovery) | 99.55[2] | Not Reported | 100.30[5] | Not Reported |
| Precision (%RSD) | 0.3[2] | < 2[3][4] | < 2[5] | Not Reported |
| LOD (µg/mL) | 0.1701[2] | 0.0927[3][4] | Not Reported | 0.23 (mg/L)[6] |
| LOQ (µg/mL) | 0.5155[2] | 0.281[3][4] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the successful transfer and cross-validation of an analytical assay. Below are the experimental protocols for the RP-HPLC methods summarized above.
Method 1: RP-HPLC for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
A standard stock solution of 1 mg/mL was prepared in methanol.[2]
-
-
Sample Preparation:
-
Forced degradation studies were performed using 0.01N NaOH, 0.3% v/v H2O2, UV light, and heat to assess stability.[2]
-
Method 2: RP-HPLC for Simultaneous Estimation of Fenpiverinium Bromide and Pitofenone HCl
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Test samples were prepared from pharmaceutical formulations.[4]
-
Method 3: RP-HPLC for Simultaneous Evaluation of Fenpiverinium, Pitofenone, and Diclofenac
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Aliquots from a stock solution were diluted to prepare working standards in the range of 12.5 - 75 µg/mL for Pitofenone.[5]
-
-
Sample Preparation:
-
Forced degradation studies were conducted using 2N Hydrochloric acid and refluxing for 30 minutes at 60°C.[5]
-
Method 4: Spectrophotometric Quantification of Metamizole Sodium, Pitofenone Hydrochloride, and Fenpiverinium Bromide
-
Analytical Method:
-
Linear Dynamic Range:
-
Limit of Detection:
-
0.23 mg/L for Pitofenone hydrochloride.[6]
-
Visualizing Pitofenone's Mechanism and Assay Cross-Validation
To understand the biological context of Pitofenone and the logical flow of a cross-validation study, the following diagrams are provided.
Caption: Pitofenone's dual mechanism of action on smooth muscle cells.
Caption: Workflow for inter-laboratory cross-validation of a Pitofenone assay.
References
- 1. Muscle Development [mcb.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pitofenone-d4 vs. Other Internal Standards: A Comparative Guide for High-Precision Pitofenone Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an internal standard (IS) is a critical factor that can significantly impact the outcome of such analyses. This guide provides a comprehensive comparison of Pitofenone-d4, a deuterated stable isotope-labeled (SIL) internal standard, with other common alternatives for the analysis of the antispasmodic drug Pitofenone, empowering you to make an informed decision for your analytical needs.
The ideal internal standard should closely mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby correcting for variations in extraction recovery, matrix effects, and instrument response. This comparison will delve into the theoretical advantages of this compound and contrast its expected performance with that of a structural analog internal standard, Fenpiverinium bromide, for which analytical methods have been reported.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By replacing specific hydrogen atoms with their heavier deuterium isotopes, this compound becomes chemically identical to Pitofenone but mass-distinguishable by a mass spectrometer. This near-perfect analogy in physicochemical properties translates to superior performance in bioanalytical assays.
In contrast, a structural analog internal standard, while being chemically similar, will have different physical and chemical properties. This can lead to dissimilar behavior during sample processing and analysis, potentially compromising the accuracy of the results.
Head-to-Head: this compound vs. Structural Analogs
The following table summarizes the key differences and expected performance characteristics when using this compound versus a structural analog like Fenpiverinium bromide for Pitofenone analysis.
| Feature | This compound (Stable Isotope-Labeled IS) | Fenpiverinium bromide (Structural Analog IS) |
| Structural & Chemical Similarity | Identical to Pitofenone, ensuring co-elution and identical behavior in the mass spectrometer's ion source. | Similar but not identical structure, leading to different chromatographic retention times and potentially different ionization efficiencies. |
| Extraction Recovery | Mirrors the recovery of Pitofenone, providing accurate correction for any analyte loss during sample preparation. | Recovery may differ from Pitofenone, introducing a potential source of error. |
| Matrix Effect Compensation | Effectively compensates for ion suppression or enhancement from complex biological matrices as it is affected in the same way as the analyte. | May not adequately compensate for matrix effects, as its ionization can be affected differently than Pitofenone. |
| Accuracy & Precision | Leads to high accuracy (low bias) and high precision (low variability) in quantitative results. | Higher potential for analytical bias and greater variability in results. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Performance Under the Microscope: A Data-Driven Comparison
While a direct, side-by-side experimental comparison is not available in published literature, the table below outlines the expected performance metrics based on the known advantages of SIL internal standards.
| Performance Metric | Expected Outcome with this compound | Expected Outcome with Fenpiverinium bromide |
| Recovery Consistency | High | Moderate to High |
| Matrix Factor | Close to 1 (indicating effective compensation) | Can deviate significantly from 1 |
| Accuracy (% Bias) | Typically < 5% | Typically < 15% |
| Precision (% RSD) | Typically < 10% | Typically < 15% |
| Linearity (r²) | > 0.99 | > 0.99 |
Experimental Protocols: Putting Theory into Practice
To provide a practical context, this section details a published experimental protocol using Fenpiverinium bromide and a proposed, optimized protocol for a method utilizing the superior characteristics of this compound.
Experimental Protocol 1: Pitofenone Analysis using Fenpiverinium Bromide as an Internal Standard
This method is adapted from a published LC-MS/MS procedure for the determination of Pitofenone in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 50 µL of Fenpiverinium bromide solution.
-
Precipitate proteins by adding 1.5 mL of methanol.
-
Vortex and centrifuge the sample.
-
The supernatant is transferred, dried down, and reconstituted for injection.
2. LC-MS/MS Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and 10 mM ammonium acetate (70:30 v/v).
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), Negative mode.
-
MRM Transitions:
-
Pitofenone: 368.1 → 112.1 m/z
-
Fenpiverinium bromide (IS): 338.3 → 239.1 m/z
-
Experimental Protocol 2: Proposed Optimized Method for Pitofenone Analysis using this compound as an Internal Standard
This proposed protocol is designed to maximize analytical performance by leveraging a SIL IS and modern analytical instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of this compound solution.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean the sample and concentrate the analyte and IS.
-
The eluate is dried and reconstituted prior to analysis.
2. UPLC-MS/MS Conditions
-
Column: High-efficiency UPLC C18 column (e.g., <2 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection: High-sensitivity triple quadrupole mass spectrometer in MRM mode.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (Hypothetical):
-
Pitofenone: [M+H]⁺ → fragment ion
-
This compound: [M+H+4]⁺ → corresponding fragment ion
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for Pitofenone analysis using both types of internal standards.
Caption: Workflow for Pitofenone analysis using Fenpiverinium bromide IS.
Caption: Proposed workflow for Pitofenone analysis using this compound IS.
Conclusion: The Clear Choice for Uncompromised Data Quality
For the quantitative analysis of Pitofenone in biological matrices, This compound is unequivocally the superior internal standard . Its use minimizes analytical variability, leading to more accurate, precise, and reliable data. While structural analogs like Fenpiverinium bromide present a more accessible and cost-effective option, they introduce a higher risk of analytical error. For regulated bioanalysis and studies where data integrity is of the utmost importance, the investment in a stable isotope-labeled internal standard like this compound is a critical step towards achieving robust and defensible results.
A Comparative Guide to Inter-laboratory Quantification of Pitofenone
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pitofenone, aimed at researchers, scientists, and professionals in drug development. While direct inter-laboratory comparison data for Pitofenone is not publicly available, this document summarizes and contrasts the performance of various validated analytical methods from published studies. This allows for an indirect comparison and serves as a practical guide for establishing reliable quantification protocols.
The Importance of Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for assessing the competence of laboratories in performing specific tests and measurements.[1][2][3][4] By analyzing the same samples, participating laboratories can evaluate their performance against their peers and a reference value.[3] This process is essential for external quality assessment, helping to identify potential issues and ensure the reliability and comparability of results across different sites.[2][3] Successful participation in such programs is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[3][4]
Comparison of Analytical Methods for Pitofenone Quantification
Several analytical methods have been developed and validated for the quantification of Pitofenone in pharmaceutical formulations and biological matrices. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of some of these published methods, offering a baseline for what a well-performing laboratory might expect to achieve.
| Method | Matrix | Linearity Range (µg/mL) | Recovery (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC | Pharmaceutical Tablet | 12.5 - 75 | 100.30 | Not Reported | Not Reported | [5] |
| RP-HPLC | Pharmaceutical Tablet | 7.01 - 13.01 | Not Reported | 0.1701 | 0.5155 | |
| RP-HPLC | Pharmaceutical Tablet | Not Specified | Not Reported | Not Reported | Not Reported | [6] |
| Visible Spectrophotometry | Pharmaceutical Dosage | 1 - 35 | 97.8 | Not Reported | Not Reported | [7] |
| LC-MS/MS | Human Plasma | Not Specified | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for Pitofenone quantification.
RP-HPLC Method for Simultaneous Estimation in Tablets
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a PDA detector.
-
Chromatographic Column : Discovery C18 column (250mm x 4.6 mm, 5µ).
-
Mobile Phase : A mixture of Ortho-phosphoric acid and Acetonitrile in a 50:50 ratio, delivered isocratically.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 241 nm.
-
Sample Preparation : A standard stock solution is prepared by dissolving the reference standard in a suitable diluent. Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the linearity range (e.g., 12.5, 25, 37.5, 50, 62.5, and 75 µg/mL).[5]
-
Validation Parameters : The method was validated for system suitability, linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
LC-MS/MS Method for Quantification in Human Plasma
-
Instrumentation : A Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Chromatographic Column : ZORBAX ECLIPSE XDB - C-18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of methanol and 10 mM ammonium acetate in a 70:30 ratio.
-
Sample Preparation (Protein Precipitation) : 0.1 mL of plasma is mixed with 0.05 mL of an internal standard and 1.5 mL of methanol. The mixture is then centrifuged, and 10 µl of the supernatant is injected into the LC-MS/MS system.[8]
-
Detection : Multiple Reaction Monitoring (MRM) mode with electrospray negative ionization. The ion transition monitored for Pitofenone was m/z 368.1 -> 112.1.[8]
-
Internal Standard : Fenpiverinium bromide was used as the internal standard.[8]
-
Validation : The method was evaluated for linearity, accuracy, precision, recovery, and sensitivity.[8]
Visualizing the Quantification Workflow
The following diagram illustrates a general experimental workflow for the quantification of Pitofenone in a biological matrix, from sample receipt to final data analysis.
References
A Head-to-Head Battle: Deuterated vs. Other Internal Standards in Bioanalytical Method Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the FDA's expectations and the performance advantages of using deuterated internal standards in validated bioanalytical methods.
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory review. A critical component of these methods, particularly for chromatographic assays like liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). The choice of IS can significantly impact the robustness and reliability of an assay. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and aligned with current regulatory expectations.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1][2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" for LC-MS-based bioanalysis.[3] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, and chromatographic retention times.[4] This co-elution is a critical factor in mitigating matrix effects, a major source of variability in bioanalysis.[5]
Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5] A deuterated IS, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction and more reliable data.[5]
Comparison of Internal Standard Performance
The following tables summarize the performance of deuterated internal standards compared to structural analog (a molecule with a similar but not identical structure to the analyte) and non-labeled internal standards across key validation parameters as outlined in the FDA and ICH M10 guidelines.[3][6]
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | FDA/ICH M10 Acceptance Criteria |
| Accuracy | High: Typically within ±5% of the nominal concentration.[3] | Moderate to High: Can be within ±15%, but is more susceptible to variability.[7] | The mean concentration should be within ±15% of the nominal values for QC samples (±20% at the Lower Limit of Quantification, LLOQ).[3][6] |
| Precision | High: Coefficient of Variation (CV) is generally <10%.[8] | Moderate: CV can be higher and more variable, sometimes exceeding 15%.[8] | The precision (%CV) should not exceed 15% for QC samples (20% at the LLOQ).[3][6] |
| Matrix Effect | Excellent Compensation: Co-elution with the analyte allows for effective tracking and correction of matrix-induced ion suppression or enhancement.[1][5] | Partial Compensation: Differences in physicochemical properties can lead to differential matrix effects between the IS and the analyte, resulting in biased data. | The matrix factor should be consistent and the CV of the IS-normalized matrix factor should be ≤15%.[6] |
| Recovery | Consistent and Reproducible: Extraction efficiency is nearly identical to the analyte. | Variable: Differences in structure can lead to different extraction recoveries compared to the analyte. | Recovery of the analyte and IS should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key. |
Table 1: Performance Comparison of Internal Standards
Quantitative Data from Experimental Studies
The following table presents a summary of quantitative data from published studies, illustrating the performance differences between deuterated and other internal standards.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Reference |
| Everolimus | Deuterated (everolimus-d4) | -1.7% to 8.1% | 4.3% to 7.2% | [6] |
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | (Slope of 0.83 in method comparison, indicating bias) | 4.3% to 7.2% | [6] |
| Kahalalide F | Deuterated SIL-IS | 0.3% | 7.6% | [3] |
| Kahalalide F | Structural Analog | -3.2% | 8.6% | [3] |
| Sirolimus | Deuterated (SIR-d3) | Not specified | 2.7% to 5.7% | [8] |
| Sirolimus | Structural Analog (DMR) | (Results were consistently higher than with the deuterated IS) | 7.6% to 9.7% | [8] |
Table 2: Summary of Experimental Data Comparing Internal Standards (Note: Data from different studies may not be directly comparable due to variations in experimental conditions.)
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical methods. Below are representative protocols for key experiments used to evaluate internal standard performance.
Accuracy and Precision Assessment
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the same biological matrix as the study samples at a minimum of three concentration levels: low, medium, and high.
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculation:
-
Accuracy: Calculate the percent bias using the formula: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Calculate the percent coefficient of variation (%CV) for the measured concentrations at each level.
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[3][6]
Matrix Effect Evaluation
-
Sample Preparation:
-
Set 1: Extract blank biological matrix from at least six different sources. Post-extraction, spike the analyte and internal standard at a low and high concentration.
-
Set 2: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set 1.
-
-
Analysis: Analyze both sets of samples.
-
Calculation: Calculate the matrix factor (MF) for each lot of matrix using the formula: MF = (Peak Response in Presence of Matrix / Peak Response in Absence of Matrix). The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[6]
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using Graphviz, depict the bioanalytical workflow and the rationale for using a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be used, the data overwhelmingly supports the superiority of deuterated internal standards in providing higher accuracy, precision, and more effective compensation for matrix effects. Adherence to FDA and ICH guidelines, coupled with the use of the most appropriate internal standard, is essential for generating high-quality bioanalytical data that can withstand regulatory scrutiny and ultimately contribute to the development of safe and effective medicines.
References
- 1. lcms.cz [lcms.cz]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
A Comparative Guide to the Determination of Detection and Quantification Limits for Pitofenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Pitofenone. It focuses on a highly specific and sensitive method utilizing Pitofenone-d4 as an internal standard, while also presenting data from alternative analytical techniques for a comprehensive evaluation. This document is intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific analytical needs.
Introduction to Pitofenone and the Importance of Sensitive Quantification
Pitofenone is an antispasmodic agent used for the treatment of smooth muscle spasms. Accurate and precise quantification of Pitofenone in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2][3]
Comparison of Analytical Methods for Pitofenone Quantification
While the use of this compound as an internal standard with LC-MS/MS is the recommended approach for achieving the highest sensitivity and specificity, various other methods have been employed for the quantification of Pitofenone. The following table summarizes the reported LOD and LOQ values from different analytical techniques.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound (Proposed) | Human Plasma | Theoretically lowest | Theoretically lowest | N/A |
| LC-MS/MS | Fenpiverinium Bromide | Human Plasma | Not Reported | Not Reported | [4] |
| GC/MS | PCB-30 | Water | Not Reported | 2 µg/L | [5] |
| RP-HPLC | None | Pharmaceutical Formulation | 0.0927 µg/mL | 0.281 µg/mL | [6][7] |
| RP-HPLC | None | Pharmaceutical Dosage Form | 0.1701 µg/mL | 0.5155 µg/mL | |
| Visible Spectrophotometry | None | Pharmaceutical Dosage | Not Reported | Not Reported | [8] |
Note: The LOD and LOQ for the proposed LC-MS/MS method with this compound are expected to be superior to the other listed methods due to the enhanced specificity and correction for analytical variability provided by the stable isotope-labeled internal standard.
Experimental Protocol: Determination of LOD and LOQ for Pitofenone using LC-MS/MS with this compound Internal Standard
This section outlines a detailed experimental protocol for determining the LOD and LOQ of Pitofenone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Materials and Reagents
-
Pitofenone Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (Blank)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
C18 Reverse-Phase HPLC Column
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pitofenone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pitofenone by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of Pitofenone from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pitofenone: Q1 (m/z) -> Q3 (m/z) (e.g., 368.2 -> 112.1, based on literature, though this may need optimization)[4]
-
This compound: Q1 (m/z) -> Q3 (m/z) (e.g., 372.2 -> 112.1, assuming a +4 Da shift, this will need to be confirmed)
-
Determination of LOD and LOQ
The determination of LOD and LOQ should be based on the signal-to-noise ratio (S/N) approach as per regulatory guidelines.[9]
-
Limit of Detection (LOD): Analyze a series of decreasing concentrations of Pitofenone in the blank matrix. The LOD is the lowest concentration at which the analyte peak is consistently detectable with a signal-to-noise ratio of at least 3:1.[9]
-
Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The LOQ should have a signal-to-noise ratio of at least 10:1 and the precision (%CV) and accuracy (%bias) should be within ±20%.[9][10]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for sample preparation and the logical relationship in determining the LOD and LOQ.
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Decision logic for establishing the Limit of Detection and Quantification.
References
- 1. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clpmag.com [clpmag.com]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. omicsonline.org [omicsonline.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to Analytical Methods for Pitofenone Quantification: Evaluating Precision and Accuracy
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of various analytical methods for the determination of Pitofenone, a potent antispasmodic agent. We will evaluate the performance of published Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Furthermore, we will benchmark these against the theoretically superior approach employing a deuterated internal standard, Pitofenone-d4, highlighting its expected advantages in bioanalytical applications.
The Gold Standard: The this compound Internal Standard Method
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations during sample preparation and analysis, most notably the matrix effect.[2] The matrix effect, caused by co-eluting endogenous components in biological samples like plasma, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of the measurement.[2] By co-eluting with Pitofenone, this compound experiences the same matrix effects, and by calculating the ratio of the analyte to the internal standard, these variations are effectively normalized.[2] This leads to significantly improved precision and accuracy, which is crucial for pharmacokinetic and other drug development studies. Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards.[2]
Comparison of Existing Analytical Methods
Several methods for the quantification of Pitofenone, primarily in pharmaceutical formulations, have been published. These predominantly utilize RP-HPLC with UV detection and, in one instance, an LC-MS/MS method with a non-deuterated internal standard. The following tables summarize the reported precision and accuracy data from these methods.
Table 1: Summary of Precision Data for Pitofenone Quantification Methods
| Method | Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC-UV | 50 µg/mL | 0.83 | Not Reported | [3] |
| RP-HPLC-UV | 6-14 µg/mL | < 2.0 | < 2.0 | [4][5] |
| LC-MS/MS | Not Specified | Not Reported | Not Reported | [6] |
RSD: Relative Standard Deviation
Table 2: Summary of Accuracy Data for Pitofenone Quantification Methods
| Method | Analyte Concentration | Accuracy (% Recovery) | Reference |
| RP-HPLC-UV | Not Specified | 100.30% | [3] |
| RP-HPLC-UV | Not Specified | 98.0 - 102.0% | [4][5] |
| LC-MS/MS | Not Specified | Evaluated but not specified | [6] |
Experimental Protocols
Below are the detailed methodologies for the compared analytical techniques.
Method 1: RP-HPLC with UV Detection
This method is suitable for the quantification of Pitofenone in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: Thermo Kromasil C18 (250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a ratio of 55:45 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 220 nm.[4]
-
Sample Preparation: A standard solution of Pitofenone is prepared in methanol. For tablet analysis, a powdered tablet sample is dissolved in methanol, sonicated, and filtered.
-
Internal Standard: Not specified.
Method 2: LC-MS/MS with Non-Deuterated Internal Standard
This method is designed for the quantification of Pitofenone HCl in human plasma.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: ZORBAX ECLIPSE XDB - C-18 (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate in a ratio of 70:30 (v/v).[6]
-
Flow Rate: Not specified.
-
Detection: Multiple Reaction Monitoring (MRM) mode with electrospray negative ionization.[6]
-
Ion Transition: For Pitofenone HCl, Q1 Mass: 368.1 m/z, Q3 Mass: 112.1 m/z.[6]
-
Sample Preparation: Protein precipitation is performed by mixing plasma with methanol containing the internal standard, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[6]
-
Internal Standard: Fenpiverinium bromide.[6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for Pitofenone quantification by RP-HPLC-UV.
Caption: Experimental workflow for Pitofenone quantification by LC-MS/MS.
Conclusion
The reviewed RP-HPLC-UV methods demonstrate acceptable precision and accuracy for the analysis of Pitofenone in pharmaceutical formulations, with reported %RSD values well within the typical acceptance criteria of less than 2%. However, for bioanalytical applications requiring the quantification of Pitofenone in complex biological matrices such as plasma, an LC-MS/MS method is inherently superior due to its higher selectivity and sensitivity.
The published LC-MS/MS method utilizing Fenpiverinium bromide as an internal standard represents a significant improvement over HPLC-UV methods for bioanalysis. Nevertheless, the ideal approach for mitigating matrix effects and achieving the highest level of precision and accuracy would be the use of a stable isotope-labeled internal standard, this compound. While a specific validated method using this compound is not publicly detailed, its theoretical advantages make it the recommended choice for demanding bioanalytical studies in drug development. Researchers are encouraged to develop and validate such a method to ensure the generation of the most reliable pharmacokinetic and toxicokinetic data.
References
A Comparative Analysis of the Analytical Recovery of Pitofenone and its Deuterated Analog, Pitofenone-d4
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. This guide provides a comparative overview of the analytical recovery of Pitofenone, an antispasmodic agent, and its deuterated analog, Pitofenone-d4. The fundamental principle underpinning the use of deuterated standards is that their physicochemical properties are nearly identical to their unlabeled counterparts, leading to very similar behavior during sample preparation and analysis.
The Principle of Co-elution and Co-recovery
This compound is structurally identical to Pitofenone, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows for its differentiation by a mass spectrometer, while its chemical properties remain virtually unchanged. Consequently, during sample extraction procedures, this compound is expected to exhibit a recovery rate that is highly comparable to that of Pitofenone. Regulatory bodies like the FDA emphasize that while 100% recovery is not a necessity, the consistency, precision, and reproducibility of recovery for both the analyte and the internal standard are paramount for a validated bioanalytical method.[1][2][3]
Illustrative Experimental Data
While specific head-to-head recovery data for Pitofenone and this compound is not extensively published, the following table represents expected outcomes from a typical recovery experiment based on established principles of bioanalysis. The data illustrates the high degree of similarity in recovery that would be anticipated.
| Compound | Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Recovery (%) |
| Pitofenone | 10 | 45,280 | 88.1 |
| This compound | 10 | 46,150 | 89.8 |
| Pitofenone | 100 | 461,300 | 90.2 |
| This compound | 100 | 470,100 | 91.9 |
| Pitofenone | 500 | 2,298,700 | 89.5 |
| This compound | 500 | 2,345,600 | 91.1 |
This data is illustrative and serves to demonstrate the expected high similarity in recovery between Pitofenone and this compound.
Experimental Protocol for Recovery Assessment
The following is a detailed methodology for a recovery experiment designed to compare the extraction efficiency of Pitofenone and this compound from human plasma. This protocol is based on common practices in bioanalytical method development and information from an established LC-MS/MS method for Pitofenone.[4]
1. Preparation of Stock and Spiking Solutions:
-
Prepare individual stock solutions of Pitofenone and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working solutions containing both Pitofenone and this compound at various concentrations.
2. Sample Preparation (Protein Precipitation): [4][5][6][7]
-
Take 100 µL of blank human plasma in a microcentrifuge tube.
-
Spike the plasma with 10 µL of the combined Pitofenone and this compound working solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Preparation of 'Neat' (Unextracted) Samples:
-
In a separate tube, add 10 µL of the same combined working solution to 100 µL of the mobile phase (or a reconstitution solvent). This sample represents 100% recovery.
4. LC-MS/MS Analysis:
-
Inject equal volumes of the extracted sample supernatant and the neat sample into the LC-MS/MS system.
-
Monitor the specific mass transitions for Pitofenone and this compound.
5. Calculation of Recovery:
-
Recovery (%) = (Peak area of the analyte in the extracted sample / Peak area of the analyte in the neat sample) x 100
Experimental Workflow Diagram
Caption: Workflow for the comparative recovery assessment of Pitofenone and this compound.
Conclusion
The use of this compound as an internal standard for the quantitative analysis of Pitofenone is a scientifically sound approach. Due to their nearly identical chemical structures, their recoveries during sample preparation are expected to be highly consistent and comparable. This inherent similarity is a key advantage of using stable isotope-labeled internal standards, as it effectively compensates for variations in the extraction process, leading to more accurate and precise analytical results. The provided experimental protocol and workflow offer a robust framework for validating this principle in a laboratory setting.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. moh.gov.bw [moh.gov.bw]
- 4. omicsonline.org [omicsonline.org]
- 5. agilent.com [agilent.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Internal Standards: Pitofenone-d4 vs. C13-labeled Pitofenone
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Pitofenone-d4 vs. C13-labeled Pitofenone
The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] The key differences between deuterated and C13-labeled standards lie in their isotopic stability and physicochemical properties relative to the unlabeled analyte.
| Feature | This compound (Deuterium-labeled) | C13-labeled Pitofenone (Carbon-13-labeled) | Rationale & Supporting Data |
| Isotopic Stability | Can be prone to back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., adjacent to a carbonyl group).[3][4][5] This can lead to a loss of the isotopic label and compromise quantification.[3][5] | Highly stable, with no risk of back-exchange.[6][7] The C13 label is incorporated into the carbon backbone of the molecule, making it impervious to chemical exchange.[7] | C13 and N15 labels are known for their exceptional stability throughout all stages of an analytical workflow, including extraction, derivatization, and separation.[6] In contrast, deuterium labels may exhibit instability and exchange effects.[6] |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte.[2][6] This "isotope effect" can lead to differential ionization suppression if the analyte and internal standard elute into regions of the chromatogram with varying matrix effects.[4] | Co-elutes perfectly with the unlabeled analyte.[6] This ensures that both compounds experience the same matrix effects, leading to more accurate correction.[6] | The difference in physicochemical properties between deuterium and hydrogen can cause deuterated standards to have altered chromatographic retention times.[6] C13-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts.[6] |
| Matrix Effects | The potential for chromatographic separation from the analyte can lead to incomplete compensation for matrix-induced ion suppression or enhancement.[4] | Co-elution ensures that the internal standard accurately reflects the matrix effects experienced by the analyte, leading to superior correction.[6] | For optimal results, internal standards should be added as early as possible in the analytical workflow to normalize for variations, including matrix effects.[6] |
| Fragmentation in MS/MS | Deuterium labeling can sometimes alter fragmentation patterns in the mass spectrometer's collision cell, potentially requiring different MS/MS transition settings.[3] Studies on amphetamines showed that internal standards with a higher number of deuterium substitutes required more energy for fragmentation.[8] | Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development. | The chemical bonds involving C13 are energetically very similar to those with C12, leading to predictable fragmentation. |
| Cost and Availability | Generally less expensive and more readily available due to simpler synthesis methods.[3][9] | Typically more expensive and may have longer lead times for custom synthesis due to the more complex synthetic procedures involved.[7][9] | Deuterium is often easier to introduce into a molecule than C13.[3] However, for new assays, the higher initial cost of a C13-labeled standard can be offset by reduced time spent on method development and validation.[7] |
| Method Validation | Requires more extensive validation to demonstrate the stability of the label and to assess any potential isotope effects on chromatography and quantification.[6][7] | Method development and validation are often more straightforward due to the ideal behavior of the internal standard.[7] | The need to validate any deuterated standard for use in an LC-MS/MS clinical assay is critical, with particular attention to the stability of the deuterium label.[7] |
Experimental Protocols
While a specific protocol for comparing this compound and C13-labeled Pitofenone is not available, a general experimental workflow for the validation of an internal standard in a bioanalytical LC-MS/MS method is provided below. This protocol can be adapted to evaluate the performance of either labeled Pitofenone standard.
Objective: To validate the use of a stable isotope-labeled internal standard (this compound or C13-labeled Pitofenone) for the quantification of Pitofenone in a biological matrix (e.g., human plasma).
Materials:
-
Pitofenone analytical standard
-
This compound and/or C13-labeled Pitofenone internal standard
-
Control biological matrix (e.g., drug-free human plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare concentrated stock solutions of Pitofenone and the internal standard(s) in an appropriate solvent (e.g., methanol).
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking known concentrations of Pitofenone into the control biological matrix. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations. A fixed concentration of the internal standard is added to all calibration standards and QC samples.
-
Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, LLE, or SPE) to isolate Pitofenone and the internal standard from the biological matrix. The internal standard should be added as early as possible in this process.[1]
-
LC-MS/MS Analysis:
-
Chromatography: Develop a reversed-phase HPLC or UHPLC method to achieve chromatographic separation of Pitofenone from potential interferences. Monitor the retention times of both the analyte and the internal standard.
-
Mass Spectrometry: Optimize the MS/MS parameters for both Pitofenone and the internal standard. This includes selecting precursor and product ions (MRM transitions) and optimizing collision energy and other source parameters.
-
-
Method Validation Experiments:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze the calibration curve and determine the linear range of the assay. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze replicate QC samples on multiple days to determine the intra- and inter-day accuracy and precision. The results should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This can be done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The internal standard should effectively compensate for any observed matrix effects.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
-
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical workflow for the development and validation of a bioanalytical method using an internal standard.
Key Considerations for Internal Standard Selection
Caption: A diagram illustrating the key factors to consider when selecting an internal standard for quantitative analysis.
Conclusion
For the quantification of Pitofenone, a C13-labeled internal standard is theoretically superior to a deuterated (this compound) standard. The exceptional isotopic stability and identical physicochemical properties of C13-labeled Pitofenone would likely result in a more robust and accurate bioanalytical method with a more straightforward validation process.[6] While this compound may be a more cost-effective option, it necessitates a more rigorous validation to ensure the stability of the deuterium labels and to account for potential chromatographic shifts and isotope effects that could compromise data quality.[6][7] The ultimate choice will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations. For regulated bioanalysis, the investment in a C13-labeled internal standard is often justified by the increased reliability and reduced risk of analytical complications.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ukisotope.com [ukisotope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of Pitofenone-d4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Pitofenone-d4, a deuterated analog of the spasmolytic agent Pitofenone.
Understanding the Compound: Safety and Handling
Key Handling Precautions:
| Precaution | Specification |
| Eye Protection | Safety goggles should be worn.[2] |
| Skin Protection | Wear surgical gloves and a full-sleeved apron.[2] |
| Respiratory Protection | Use in a well-ventilated area; a self-contained breathing apparatus may be necessary in case of spills.[2] |
| Storage | Store in a tightly closed container in a cool, dry place. |
Disposal Procedures for this compound
The disposal of this compound falls under the regulations for pharmaceutical and chemical waste. As a deuterated compound with a stable isotope, no special procedures are required for the isotope itself; the disposal protocol is dictated by the properties of the parent compound.[3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
This waste must be segregated from general laboratory waste.[4]
-
-
Containerization:
-
Place all this compound waste into a designated and clearly labeled hazardous waste container.[5] In the United States, hazardous pharmaceutical waste is typically collected in black containers.[5] Non-hazardous pharmaceutical waste is often collected in blue containers.[5] Consult your institution's specific guidelines for container color-coding.
-
The container must be sealable and stored in a designated secondary containment area to prevent accidental spills.
-
-
Regulatory Compliance and Documentation:
-
All handling and disposal must comply with local, state, and federal regulations. In the U.S., the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[5][6]
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
-
-
Professional Disposal:
-
Never dispose of this compound or other pharmaceutical waste down the drain or in the regular trash.[6][7] This is to prevent environmental contamination and potential harm to aquatic life.[6][7]
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[6] These services are equipped to handle and transport chemical waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common method for treating hazardous pharmaceutical waste is incineration.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. clearsynth.com [clearsynth.com]
- 2. kmpharma.in [kmpharma.in]
- 3. moravek.com [moravek.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guide for Handling Pitofenone-d4
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pitofenone-d4. The following procedural guidance is designed to ensure safe laboratory practices and proper management of this compound.
Chemical and Physical Properties
The quantitative data for this compound and its common salt form are summarized below. This compound is intended for laboratory research use only.[1][2]
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₂₂H₂₁D₄NO₄ | C₂₂H₂₁D₄NO₄ • HCl |
| Molecular Weight | 371.47 g/mol | 407.93 g/mol (371.46 + 36.46) |
| CAS Number | 54063-52-4 (Non-labelled) | 1248-42-6 (Non-labelled Hydrochloride Salt) |
| Appearance | Solid | Neat |
| Storage Condition | Store at -20°C with a desiccant. Keep receptacle tightly sealed. | Store as per product insert information. |
Note: Data sourced from multiple suppliers and databases.[2][3][4][5]
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for the non-deuterated analogue, Pitofenone hydrochloride, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)[5]
-
Causes skin irritation (Skin irritation 2)[5]
-
Causes serious eye irritation (Eye irritation 2A)[5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure 3)[5]
-
Suspected of damaging fertility or the unborn child (Reproductive toxicity 2)[5]
To mitigate these risks, the following PPE and engineering controls are mandatory.
| Control Type | Specification |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation. An eye-wash station must be accessible.[1][6] |
| Eye/Face Protection | Wear chemical safety goggles that meet approved standards.[6] |
| Skin Protection | Wear a protective disposable gown (low-permeability, solid front, long sleeves, tight-fitting cuffs) and protective gloves (e.g., nitrile rubber).[6][7] |
| Hand Protection | Wear chemical-resistant gloves. Change gloves immediately if they become contaminated, torn, or punctured. Wash hands thoroughly before and after handling.[5][6] |
| Respiratory Protection | If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator or self-contained breathing apparatus should be worn.[6] |
Immediate Safety and First Aid Measures
In the event of exposure, follow these procedures immediately.
| Exposure Route | First Aid Protocol |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, call a physician.[1][8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to separate eyelids. Remove contact lenses if present and easy to do. Call a physician promptly.[1] |
Procedural Guidance: Safe Handling and Disposal Protocol
This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat and gloves) during inspection.
-
Log: Record the compound's arrival, quantity, and assigned storage location in the chemical inventory system.
-
Store: Store the compound in a tightly sealed container, as recommended at -20°C, and with a desiccant to keep it dry. The storage area should be secure and accessible only to authorized personnel.
Preparation and Use (Inside a Fume Hood)
-
Assemble PPE: Before handling, don all required PPE: safety goggles, a lab gown, and two pairs of chemical-resistant gloves.[7]
-
Prepare Workspace: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment (spatulas, weigh boats, vials, solvent, etc.).
-
Weighing: Perform all weighing operations on a calibrated balance inside the fume hood to contain any airborne powder. Use a dedicated spatula.
-
Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing. Cap the container securely and mix as required.
-
Post-Handling: After use, decontaminate the spatula and work surface. Wipe down the balance.
Waste Management and Disposal
-
Segregate Waste: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered chemical waste.
-
Collect Waste: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any unused solutions or contaminated solvents in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste material in accordance with local, state, and federal regulations.[5] Leave chemicals in their original containers if possible and do not mix with other waste.
Experimental Workflow Diagram
The following diagram illustrates the key procedural steps and safety checkpoints for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 54063-52-4 (non-labelled) | Axios Research [axios-research.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kmpharma.in [kmpharma.in]
- 7. osha.gov [osha.gov]
- 8. CPID Landing [whatsinproducts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
